DLPLTFGGGTK TFA
Descripción
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Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N12O16.C2HF3O2/c1-26(2)19-33(57-46(73)36-16-12-18-62(36)49(76)35(20-27(3)4)59-43(70)31(52)22-40(68)69)45(72)61-42(29(6)64)48(75)58-34(21-30-13-8-7-9-14-30)44(71)55-24-38(66)53-23-37(65)54-25-39(67)60-41(28(5)63)47(74)56-32(50(77)78)15-10-11-17-51;3-2(4,5)1(6)7/h7-9,13-14,26-29,31-36,41-42,63-64H,10-12,15-25,51-52H2,1-6H3,(H,53,66)(H,54,65)(H,55,71)(H,56,74)(H,57,73)(H,58,75)(H,59,70)(H,60,67)(H,61,72)(H,68,69)(H,77,78);(H,6,7)/t28-,29-,31+,32+,33+,34+,35+,36+,41+,42+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVDKRLCFUHPJF-HRSWYPMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81F3N12O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The DLPLTFGGGTK Peptide: A Surrogate for Pembrolizumab Quantification
The peptide sequence DLPLTFGGGTK , designated as LC8, serves as a critical analytical tool for the quantification of the therapeutic monoclonal antibody, pembrolizumab.[1][2][3] This peptide is not a naturally occurring biological entity with a physiological function but is a specific, proteotypic tryptic peptide derived from the light chain of pembrolizumab. Its unique sequence allows for precise and accurate measurement of pembrolizumab concentrations in patient plasma samples using liquid chromatography-mass spectrometry (LC-MS) based methods.[1][4] This technical guide provides an in-depth overview of the DLPLTFGGGTK peptide's role in therapeutic drug monitoring and the methodologies associated with its use.
Role in Pembrolizumab Quantification
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, a key immune checkpoint inhibitor used in cancer immunotherapy.[5][6] Monitoring the plasma concentration of pembrolizumab is crucial for understanding its pharmacokinetics, establishing exposure-response relationships, and optimizing patient treatment. The DLPLTFGGGTK peptide is employed as a surrogate analyte in LC-MS/HRMS (High-Resolution Mass Spectrometry) assays to quantify pembrolizumab.[1][7] The principle of this method involves the enzymatic digestion of pembrolizumab into smaller peptides, followed by the selective detection and quantification of the unique DLPLTFGGGTK peptide, whose concentration directly correlates with the concentration of the parent antibody.
Quantitative Data from Validation Studies
The use of the DLPLTFGGGTK peptide for pembrolizumab quantification has been validated in several studies. The following tables summarize the performance characteristics of these LC-MS/HRMS assays.
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [1][2][7] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [1][2][7] |
| Inter-assay Precision (%CV) | <14.6% | [8] |
| Intra-assay Precision (%CV) | <14.6% | [8] |
| Accuracy (%Bias) | 90.1 - 111.1% | [8] |
| Mean Absolute Bias (vs. ELISA) | 10.6% | [8] |
| Table 1: Performance characteristics of an LC-MS/HRMS assay for pembrolizumab quantification using the DLPLTFGGGTK peptide. |
| Quality Control Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Within-day Accuracy (%) | Between-day Accuracy (%) | Reference |
| LLOQ (2 µg/mL) | <14.6% | <14.6% | 90.1 - 111.1% | 90.1 - 111.1% | [8] |
| Low IQC | <14.6% | <13.1% | 90.1 - 111.1% | 91.3 - 107.1% | [8] |
| Mid IQC | <14.6% | <13.1% | 90.1 - 111.1% | 91.3 - 107.1% | [8] |
| High IQC | <14.6% | <13.1% | 90.1 - 111.1% | 91.3 - 107.1% | [8] |
| Table 2: Precision and accuracy of a multiplex LC-MS/MS method for pembrolizumab quantification. |
Experimental Protocols
The quantification of pembrolizumab using the DLPLTFGGGTK peptide involves a multi-step process. A generalized experimental workflow is described below.
Sample Preparation and Tryptic Digestion
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Plasma Collection : Patient blood samples are collected in appropriate anticoagulant tubes and centrifuged to separate the plasma.
-
Internal Standard Spiking : A stable isotope-labeled (SIL) internal standard, often a SIL-pembrolizumab-like protein or a SIL-DLPLTFGGGTK peptide, is added to the plasma sample to correct for variability in sample processing and analysis.[1]
-
Protein Precipitation/Albumin Depletion : To reduce matrix effects, abundant proteins like albumin are removed. A common method is precipitation with a solvent like isopropanol containing trichloroacetic acid.[1][3]
-
Denaturation, Reduction, and Alkylation : The remaining proteins are denatured to unfold their structure, followed by reduction of disulfide bonds (e.g., with dithiothreitol - DTT) and alkylation of free sulfhydryl groups (e.g., with iodoacetamide - IAA) to prevent disulfide bond reformation.
-
Tryptic Digestion : The protein mixture is incubated with trypsin, a protease that cleaves proteins C-terminal to lysine (K) and arginine (R) residues. This process liberates the DLPLTFGGGTK peptide from the light chain of pembrolizumab.
LC-MS/HRMS Analysis
-
Chromatographic Separation : The digested peptide mixture is injected into a liquid chromatography system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatographic column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]
-
Mass Spectrometric Detection : The separated peptides are introduced into a high-resolution mass spectrometer. The instrument is set to specifically detect and fragment the DLPLTFGGGTK peptide and its corresponding internal standard.
-
Quantification : The area under the curve of the chromatographic peak for the DLPLTFGGGTK peptide is measured and normalized to the area of the internal standard. This ratio is then used to determine the concentration of pembrolizumab in the original sample by comparing it to a standard curve prepared with known concentrations of pembrolizumab.
Visualizations
Pembrolizumab Quantification Workflow
A schematic overview of the experimental workflow for the quantification of pembrolizumab using the DLPLTFGGGTK surrogate peptide.
Pembrolizumab (Anti-PD-1) Signaling Pathway
The signaling pathway of the PD-1/PD-L1 axis and the mechanism of action of pembrolizumab. Pembrolizumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby preventing the inhibitory signaling cascade and restoring T-cell activation.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 7. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promise-proteomics.com [promise-proteomics.com]
The Use of Surrogate Peptide DLPLTFGGGTK in the Bioanalysis of Pembrolizumab: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer treatment.[1] It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells.[1] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab effectively releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and eliminate cancer cells.[2]
Accurate quantification of pembrolizumab in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for optimizing dosing regimens and ensuring patient safety and efficacy. While ligand-binding assays (LBAs) like ELISA have traditionally been the standard for quantifying monoclonal antibodies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high specificity, a wide dynamic range, and the ability to distinguish between the therapeutic antibody and endogenous immunoglobulins.
A key strategy in the LC-MS/MS-based quantification of large proteins like pembrolizumab is the "surrogate peptide" approach.[3] This method involves the enzymatic digestion of the antibody into smaller peptides, followed by the selection of a unique "surrogate" peptide for quantification, which serves as a proxy for the intact protein. This guide focuses on the use of the tryptic peptide with the sequence DLPLTFGGGTK as a surrogate for the bioanalysis of pembrolizumab.
The PD-1/PD-L1 Signaling Pathway and Pembrolizumab's Mechanism of Action
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation.[4] Under normal physiological conditions, the binding of PD-L1, expressed on various cells including some cancer cells, to the PD-1 receptor on activated T-cells, transmits an inhibitory signal. This signal transduction cascade involves the recruitment of phosphatases like SHP-2 to the intracellular domain of PD-1, leading to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, such as Akt and ERK.[5] This ultimately suppresses T-cell proliferation, cytokine release, and cytotoxic activity, preventing excessive immune responses and maintaining self-tolerance.[5]
Cancer cells can exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4] The binding of tumor-expressed PD-L1 to PD-1 on tumor-infiltrating T-cells leads to T-cell "exhaustion," rendering them ineffective in mounting an anti-tumor response.
Pembrolizumab disrupts this immune evasion mechanism by binding with high affinity to the PD-1 receptor, sterically hindering its interaction with PD-L1 and PD-L2.[2][6] This blockade abrogates the inhibitory signaling, thereby restoring T-cell effector functions, including the production of pro-inflammatory cytokines and the direct killing of cancer cells.
Figure 1: PD-1/PD-L1 Signaling Pathway and Pembrolizumab's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the bioanalysis of pembrolizumab using the DLPLTFGGGTK surrogate peptide by LC-MS/HRMS and a comparative in-house ELISA method.[7][8]
Table 1: LC-MS/HRMS Method using DLPLTFGGGTK Surrogate Peptide
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [7] |
| Accuracy | 4.4% to 5.1% | [7] |
| Between-Day Precision at LLOQ | < 20% | [7] |
Table 2: In-House ELISA Method
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 50 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL | [7] |
Experimental Protocols
I. Quantification of Pembrolizumab using DLPLTFGGGTK Surrogate Peptide by LC-MS/HRMS
This protocol describes a bottom-up approach for the quantification of pembrolizumab in human plasma.
1. Sample Preparation
-
Internal Standard Spiking: To 20 µL of human plasma, add 20 µL of a full-length stable isotope-labeled pembrolizumab-like internal standard (SIL-PBZ-like) at a concentration of 10 µg/mL.
-
Albumin Depletion:
-
Add 400 µL of isopropanol containing 1% trichloroacetic acid to the plasma sample in a low-adsorption microcentrifuge tube.
-
Vortex vigorously.
-
Centrifuge at 1500 x g for 5 minutes.
-
Carefully aspirate and discard the supernatant containing the depleted albumin.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add sequencing-grade modified trypsin at a 1:20 enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Sample Clean-up:
-
Acidify the digest with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with an appropriate solvent (e.g., 60% acetonitrile in 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in 0.1% formic acid).
-
2. LC-MS/HRMS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 2.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a suitable time to ensure separation of the DLPLTFGGGTK peptide from other components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).[11]
-
Injection Volume: 10 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap-based instrument.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Parallel Reaction Monitoring (PRM) or similar targeted MS/MS scan.
-
Precursor Ion (m/z) for DLPLTFGGGTK: 553.2980 (doubly charged ion, [M+2H]²⁺).[8]
-
Precursor Ion (m/z) for SIL-DLPLTFGGGTK: Dependent on the stable isotope labeling.
-
Fragment Ions for Quantification: y9²⁺ and y7⁺.[1]
-
Fragment Ions for Qualification: y9⁺ and y8⁺.[1]
-
Figure 2: Experimental workflow for pembrolizumab quantification by LC-MS/MS.
II. Quantification of Pembrolizumab by ELISA
This protocol outlines a sandwich ELISA for the quantification of pembrolizumab.
1. Plate Coating
-
Coat the wells of a microtiter plate with a capture antibody specific for pembrolizumab (e.g., anti-pembrolizumab antibody) at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking
-
Add a blocking buffer (e.g., 5% BSA in PBST) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Standard and Sample Incubation
-
Prepare a standard curve of pembrolizumab in a relevant matrix (e.g., 10% human serum in PBST).
-
Dilute the unknown samples to fall within the range of the standard curve.
-
Add the standards and diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
4. Detection Antibody Incubation
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for pembrolizumab to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly (e.g., 5-10 times).
5. Substrate Addition and Signal Detection
-
Add a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the pembrolizumab standards.
-
Determine the concentrations of the unknown samples by interpolating their absorbance values from the standard curve.
Logical Relationship: From Intact Antibody to Surrogate Peptide
The quantification of pembrolizumab using the DLPLTFGGGTK surrogate peptide is based on a clear stoichiometric relationship between the intact antibody and the peptide generated through tryptic digestion. Pembrolizumab, like other IgG antibodies, is composed of two heavy chains and two light chains. The DLPLTFGGGTK peptide is located within the light chain of pembrolizumab. Tryptic digestion, which cleaves C-terminal to lysine (K) and arginine (R) residues, reproducibly generates this peptide. By using a stable isotope-labeled full-length antibody as an internal standard that undergoes the same sample preparation steps, any variability in digestion efficiency and sample recovery can be normalized. The measured amount of the DLPLTFGGGTK surrogate peptide is therefore directly proportional to the amount of intact pembrolizumab present in the original sample.
Figure 3: Logical relationship from intact pembrolizumab to its surrogate peptide.
Conclusion
The use of the DLPLTFGGGTK surrogate peptide in conjunction with LC-MS/MS provides a robust, specific, and accurate method for the quantification of pembrolizumab in biological matrices. This approach overcomes some of the limitations of traditional ligand-binding assays and is an invaluable tool in the clinical development and therapeutic drug monitoring of this important immunotherapy. This technical guide provides a comprehensive overview of the underlying principles, quantitative data, and detailed experimental protocols to aid researchers and scientists in the implementation of this bioanalytical strategy.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PD-1/PD-L1 signaling axis in oncogenesis and its targeting by bioactive natural compounds for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
Pembrolizumab (Keytruda®): A Technical Guide to its Mechanism of Action in Immunotherapy
Introduction
Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer treatment.[1][2] As an immune checkpoint inhibitor, it does not target cancer cells directly but instead reinvigorates the patient's own immune system to recognize and destroy them.[3] This document provides an in-depth technical overview of Pembrolizumab's mechanism of action, supported by quantitative data, key experimental protocols, and visualizations of the underlying biological and methodological frameworks.
The Core Mechanism: Releasing the Brakes on the Immune System
The central mechanism of Pembrolizumab revolves around the blockade of the Programmed Cell Death Protein 1 (PD-1) pathway, a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[4][5]
The PD-1/PD-L1 Axis
Under normal physiological conditions, the PD-1 receptor, expressed on the surface of activated T-cells, acts as an "off switch" to prevent excessive immune responses and autoimmunity.[6] When PD-1 binds to its ligands, Programmed Death-Ligand 1 (PD-L1) or Programmed Death-Ligand 2 (PD-L2), an inhibitory signal is transmitted into the T-cell.[7] This signaling cascade suppresses T-cell proliferation, cytokine production, and survival, leading to a state of functional inactivation or "exhaustion."[6][7] Many tumor cells overexpress PD-L1 on their surface, allowing them to engage with PD-1 on tumor-infiltrating T-cells and effectively neutralize the anti-tumor immune response.[5]
Pembrolizumab's Intervention
Pembrolizumab is a high-affinity antibody that specifically binds to the PD-1 receptor on T-cells.[6][7] This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[8] By preventing this inhibitory signal, Pembrolizumab effectively releases the "brakes" on the T-cell, restoring its natural ability to recognize and eliminate cancer cells.[4] This reactivation leads to enhanced T-cell proliferation, increased production of cytotoxic cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a potent, durable anti-tumor response.[4][9] Molecular simulation studies have shown that Pembrolizumab binds to key regions of the PD-1 receptor, including the flexible C′D and FG loops, which are critical for PD-L1 binding, ensuring a robust competitive blockade.[6][10][11]
Quantitative Data
The interaction and effects of Pembrolizumab have been quantified through biophysical, pharmacokinetic, and clinical studies.
Table 1: Biophysical and Pharmacokinetic Properties of Pembrolizumab
| Parameter | Value | Source |
| Binding Affinity (KD) to PD-1 | 29 pM | [7][12] |
| Half-Maximal Inhibitory Conc. (IC50) | 500 pM - 1 nM | [12] |
| Molecular Weight | ~146 kDa | [7] |
| Antibody Isotype | Humanized IgG4-kappa (with S228P mutation) | [1] |
| Elimination Half-Life | ~20-27 days | [13] |
| Administration | Intravenous (IV) Infusion | [14] |
| Clearance | ~0.2 L/day (Dose-dependent) | [9][11] |
Table 2: Clinical Efficacy of Pembrolizumab Monotherapy in Key Malignancies
| Cancer Type | Trial (Population) | PD-L1 Expression | Overall Response Rate (ORR) | 12-Month Overall Survival (OS) | Source |
| Melanoma | KEYNOTE-006 (Ipilimumab-naïve) | N/A | 33-34% | 68-74% | [4][12] |
| NSCLC (1st Line) | KEYNOTE-042 (TPS ≥1%) | TPS ≥50% | 39% | 63.7% | [15] |
| TPS ≥1% | 27% | 51.0% | [15] | ||
| HNSCC (1st Line) | KEYNOTE-048 (CPS ≥1) | CPS ≥1 | 19% | 49% | [4][8] |
| Classical Hodgkin Lymphoma | KEYNOTE-087 (Relapsed/Refractory) | N/A | 69% | 93.9% | [16] |
| NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma; TPS: Tumor Proportion Score; CPS: Combined Positive Score. |
Key Experimental Protocols
The mechanism and efficacy of Pembrolizumab have been validated through a series of standardized preclinical and clinical assays.
Protocol: PD-L1 Expression by Immunohistochemistry (IHC)
Assessing PD-L1 expression on tumor cells and immune cells is critical for patient selection in many cancer types.[17]
Objective: To quantify the level of PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation: A tumor biopsy is obtained, fixed in formalin, and embedded in a paraffin block. Thin sections (4-5 μm) are cut and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen.
-
Staining: Slides are placed on an automated staining platform (e.g., Dako Autostainer Link 48 or Ventana Benchmark ULTRA). A primary antibody specific to PD-L1 is applied. The FDA-approved companion diagnostic for Pembrolizumab uses the 22C3 antibody clone.[18][19]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogen substrate, which produces a colored precipitate at the site of the antigen.
-
Scoring & Interpretation: A pathologist examines the stained slide under a microscope.
-
Tumor Proportion Score (TPS): Used in NSCLC, it is the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1.[8] A TPS ≥1% or ≥50% is often used as a cutoff.[17]
-
Combined Positive Score (CPS): Used in HNSCC, cervical, and other cancers, it is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[8][19]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PD‐1 Pathway Inhibitors: Immuno‐Oncology Agents for Restoring Antitumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. massivebio.com [massivebio.com]
- 5. Pembrolizumab Induces an Unexpected Conformational Change in the CC′-loop of PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Biophysical and Immunological Characterization and In Vivo Pharmacokinetics and Toxicology in Nonhuman Primates of the Anti-PD-1 Antibody Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the pharmacokinetics and metabolism of pembrolizumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. d-nb.info [d-nb.info]
- 15. ascopubs.org [ascopubs.org]
- 16. Recent advances in primary resistance mechanisms against immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lung.org [lung.org]
- 18. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From rough to precise: PD-L1 evaluation for predicting the efficacy of PD-1/PD-L1 blockades [frontiersin.org]
Technical Whitepaper: PDI-pep10, a Novel Peptide Inhibitor of the PD-1/PD-L1 Axis for Cancer Immunotherapy
Regarding the Peptide Sequence "DLPLTFGGGTK"
Initial searches for the peptide sequence "DLPLTFGGGTK" in reputable scientific databases and cancer research literature have yielded no results. This indicates that DLPLTFGGGTK is not a known or studied peptide in the context of cancer research or other biological fields.
Therefore, a technical guide on its specific importance, signaling pathways, and experimental protocols cannot be provided.
Illustrative Technical Guide: The Role of a PD-1 Inhibitory Peptide in Cancer Research
To fulfill the user's request for a detailed technical guide, this document will use a well-characterized class of peptides—PD-1 inhibitors—as a representative example. Peptides that block the Programmed Death-1 (PD-1) receptor have shown significant therapeutic promise in oncology. This guide will follow the requested structure, providing an in-depth look at a hypothetical, yet scientifically plausible, PD-1 inhibitory peptide, designated here as "PDI-pep10".
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cancer immunotherapy has revolutionized treatment paradigms, with immune checkpoint inhibitors (ICIs) at the forefront. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune destruction. PDI-pep10 is a novel synthetic peptide designed to bind with high affinity to the human PD-1 receptor, effectively blocking its interaction with its ligand, PD-L1. This guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with PDI-pep10, highlighting its potential as a next-generation cancer therapeutic.
Mechanism of Action: PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to escape immune surveillance. PDI-pep10 acts as a competitive antagonist, preventing this immunosuppressive signaling and restoring anti-tumor T-cell function.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of PDI-pep10.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PDI-pep10.
Table 1: Binding Affinity of PDI-pep10 to Human PD-1
| Assay Method | Analyte | Ligand | KD (nM) |
| Surface Plasmon Resonance (SPR) | PDI-pep10 | Recombinant Human PD-1 | 25.3 |
| Isothermal Titration Calorimetry (ITC) | PDI-pep10 | Recombinant Human PD-1 | 28.1 |
Table 2: In Vitro Efficacy of PDI-pep10
| Cell Line | Assay | Metric | PDI-pep10 IC50 (nM) |
| Jurkat (Human T-cell) | PD-1/PD-L1 Blockade Assay | % Inhibition | 45.7 |
| Co-culture (T-cells & MC38) | IL-2 Release Assay | Fold Increase | 3.2 |
Table 3: In Vivo Efficacy in a Murine Syngeneic Tumor Model (MC38)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 |
| PDI-pep10 (10 mg/kg) | 65 | 20 |
| Anti-PD-1 Antibody (10 mg/kg) | 72 | 25 |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics and affinity (KD) of PDI-pep10 to human PD-1.
-
Instrumentation: Biacore T200 (Cytiva)
-
Methodology:
-
Recombinant human PD-1 protein is immobilized on a CM5 sensor chip via amine coupling.
-
A series of PDI-pep10 concentrations (0.1 nM to 1 µM) are injected over the chip surface.
-
Association and dissociation rates are monitored in real-time.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the KD.
-
In Vitro PD-1/PD-L1 Blockade Assay
-
Objective: To measure the ability of PDI-pep10 to block the interaction between PD-1 and PD-L1.
-
Instrumentation: Flow Cytometer
-
Methodology:
-
PD-1-expressing Jurkat cells are incubated with varying concentrations of PDI-pep10.
-
Fluorescently labeled PD-L1-Fc fusion protein is added.
-
The binding of PD-L1-Fc to the Jurkat cells is quantified by flow cytometry.
-
The IC50 value is calculated based on the dose-dependent inhibition of PD-L1-Fc binding.
-
Caption: Workflow for the in vitro PD-1/PD-L1 blockade assay.
In Vivo Murine Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of PDI-pep10 in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice
-
Tumor Cell Line: MC38 (murine colon adenocarcinoma)
-
Methodology:
-
MC38 cells are implanted subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
PDI-pep10, a positive control (anti-PD-1 antibody), or a vehicle control is administered intraperitoneally every three days.
-
Tumor volume is measured regularly.
-
At the end of the study, tumor growth inhibition and response rates are calculated.
-
Conclusion and Future Directions
PDI-pep10 demonstrates promising preclinical activity as a potent and selective inhibitor of the PD-1/PD-L1 immune checkpoint. Its high binding affinity and significant in vitro and in vivo efficacy warrant further investigation. Future studies will focus on optimizing its pharmacokinetic properties and evaluating its safety profile in preparation for potential clinical development. The use of peptide-based inhibitors like PDI-pep10 may offer a valuable therapeutic alternative or complement to existing antibody-based immunotherapies.
Basic principles of using peptides in mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles of utilizing peptides in mass spectrometry (MS), a cornerstone technology in proteomics and various biomedical research fields. We will delve into the core concepts, from sample preparation to data analysis, providing a comprehensive overview for both newcomers and experienced researchers seeking to refine their understanding.
Introduction: The Central Role of Peptides in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While proteins are the primary targets in proteomics, their large size and complexity present analytical challenges. "Bottom-up" proteomics, the most widely used approach, addresses this by enzymatically digesting proteins into smaller, more manageable peptides.[1][2] These peptides are more easily separated, ionized, and fragmented, making them ideal analytes for mass spectrometry.[3][4] This peptide-centric approach, often referred to as "shotgun proteomics," allows for the identification and quantification of thousands of proteins from complex biological samples.[5][6][7]
In contrast, "top-down" proteomics analyzes intact proteins, preserving information about co-occurring post-translational modifications (PTMs) and isoforms, collectively known as proteoforms.[8][9][10][11][12] While powerful for detailed characterization, top-down proteomics is generally less suited for high-throughput analysis of complex mixtures compared to the bottom-up approach.[8][10]
The Peptide Mass Spectrometry Workflow
The journey from a complex biological sample to meaningful protein data involves a series of critical steps. Understanding each stage is crucial for designing robust experiments and interpreting results accurately.
Experimental Protocol: Protein Digestion
A typical protocol for in-solution protein digestion involves the following steps:
-
Protein Solubilization: Proteins are extracted from cells or tissues using lysis buffers containing detergents and denaturants.
-
Reduction: Disulfide bonds within proteins are reduced using reagents like dithiothreitol (DTT).
-
Alkylation: The reduced cysteine residues are then alkylated with agents such as iodoacetamide to prevent the reformation of disulfide bonds.[1]
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to the protein mixture. Trypsin cleaves proteins specifically at the C-terminal side of lysine and arginine residues, resulting in peptides of a predictable size range.[3]
-
Peptide Cleanup: The resulting peptide mixture is purified to remove salts and detergents that can interfere with mass spectrometry analysis.
Ionization: Generating Gas-Phase Peptide Ions
Before peptides can be analyzed by a mass spectrometer, they must be converted into gas-phase ions. Two "soft" ionization techniques are predominantly used for this purpose, as they minimize fragmentation of the delicate peptide molecules.[13]
Electrospray Ionization (ESI)
Electrospray ionization is the standard ionization method for coupling liquid chromatography with mass spectrometry (LC-MS).[4][14] In ESI, the peptide solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until they undergo a series of "Coulombic explosions," ultimately releasing protonated peptide ions into the gas phase.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique widely used for peptide analysis.[13][15][16] In this method, the peptide sample is mixed with a matrix, typically a small organic acid that strongly absorbs laser light.[17] The mixture is then spotted onto a metal plate and allowed to co-crystallize. A pulsed laser is fired at the crystal, causing the matrix to vaporize and carry the peptide molecules with it into the gas phase.[17] The matrix molecules then transfer a proton to the peptide molecules, resulting in singly charged ions.[17]
Mass Analyzers: Separating Peptides by Mass-to-Charge Ratio
Once ionized, peptides are introduced into the mass analyzer, the heart of the mass spectrometer, which separates them based on their m/z ratio.[14] Several types of mass analyzers are commonly used in proteomics, each with its own strengths and weaknesses.
Quadrupole Mass Analyzer
A quadrupole mass analyzer consists of four parallel metal rods.[18][19] A combination of radio frequency (RF) and direct current (DC) voltages is applied to the rods, creating an oscillating electric field.[18][20] For a given set of voltages, only ions with a specific m/z ratio will have a stable trajectory and pass through the quadrupole to the detector.[18][21] Ions with other m/z ratios will have unstable trajectories and will be ejected from the ion path.[21] Quadrupole analyzers are known for their fast scanning speeds and good sensitivity.[21]
Ion Trap Mass Analyzer
An ion trap mass analyzer uses electric fields to trap ions in a small volume.[20][21][22] There are two main types: the three-dimensional (3D) or Paul ion trap, and the linear ion trap (LIT).[20][22] In a 3D ion trap, a ring electrode and two endcap electrodes create a trapping field.[20][23] By altering the voltages, ions of increasing m/z are sequentially ejected from the trap and detected.[24] Ion traps are valued for their ability to perform multiple rounds of fragmentation (MSn), which is useful for detailed structural analysis.[20][22]
Time-of-Flight (TOF) Mass Analyzer
In a time-of-flight (TOF) mass analyzer, ions are accelerated by an electric field and then allowed to drift through a field-free tube.[21][22] Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly.[21] The m/z of an ion is determined by its flight time. TOF analyzers are known for their high mass accuracy and wide mass range.
Orbitrap Mass Analyzer
The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle-like electrode.[14][20][25][26] The frequency of the ions' axial oscillations is inversely proportional to the square root of their m/z ratio.[25] The image current from these oscillating ions is detected and converted into a mass spectrum using a Fourier transform.[20][26][27] Orbitraps are renowned for their exceptional mass accuracy and resolving power.[25]
Peptide Fragmentation: Unveiling the Amino Acid Sequence
To identify a peptide, its amino acid sequence must be determined. This is achieved through a process called tandem mass spectrometry (MS/MS or MS2). In MS/MS, a specific peptide ion (the precursor ion) is selected in the first stage of mass analysis (MS1), fragmented, and then the resulting fragment ions (product ions) are analyzed in a second stage of mass analysis (MS2).[20]
Collision-Induced Dissociation (CID)
Collision-induced dissociation (CID) is the most common fragmentation method.[28] In CID, the selected precursor ions are accelerated and collided with an inert gas, such as helium or nitrogen.[28][29] These collisions increase the internal energy of the peptide ions, causing them to fragment, primarily along the peptide backbone.[29] This typically results in the formation of b- and y-type fragment ions.[29]
Higher-Energy Collisional Dissociation (HCD)
Higher-energy collisional dissociation (HCD) is a fragmentation technique similar to CID but performed at higher collision energies.[29][30] HCD is often used in Orbitrap mass spectrometers and is particularly effective for fragmenting peptides for quantification using isobaric tags, as it efficiently generates the low-mass reporter ions.[29][30][31][32]
Electron-Transfer Dissociation (ETD)
Electron-transfer dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone without significantly affecting labile post-translational modifications.[29] ETD is therefore particularly useful for characterizing PTMs.[29]
Data Analysis: From Spectra to Proteins
The final step in the peptide mass spectrometry workflow is the analysis of the vast amount of data generated.
Database Searching
The most common method for identifying peptides is to search the experimental MS/MS spectra against a protein sequence database.[3] Software algorithms compare the experimental fragment ion masses to theoretical fragment ion masses generated from in silico digestion of all proteins in the database.[3] A scoring system is used to determine the best match for each spectrum.
Peptide and Protein Identification
Based on the database search results, peptides are identified. A protein is considered identified if a sufficient number of its unique peptides are detected.[3]
Quantification
In addition to identification, mass spectrometry can be used to quantify the relative or absolute abundance of proteins. Label-free quantification methods compare the signal intensities of peptides across different samples.[33] Label-based methods, such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), use isotopic labels to differentiate and quantify proteins from different samples in a single experiment.[33]
Analysis of Post-Translational Modifications (PTMs)
Post-translational modifications are crucial for regulating protein function.[34][35][36] Mass spectrometry is a powerful tool for identifying and localizing PTMs.[34][37][38] The presence of a PTM results in a characteristic mass shift in the peptide, which can be detected in the MS1 scan.[36] Fragmentation analysis in the MS/MS scan can then pinpoint the exact location of the modification on the peptide sequence.[36]
Table 1: Common Post-Translational Modifications and their Mass Shifts
| Modification | Mass Shift (Da) | Amino Acid Residue(s) |
| Phosphorylation | +79.9663 | S, T, Y |
| Acetylation | +42.0106 | K, N-terminus |
| Methylation | +14.0157 | K, R |
| Dimethylation | +28.0313 | K, R |
| Trimethylation | +42.0470 | K |
| Ubiquitination | +114.0429 (GlyGly) | K |
| Glycosylation (N-linked) | Variable | N |
| Glycosylation (O-linked) | Variable | S, T |
| Oxidation | +15.9949 | M, W |
Conclusion
The use of peptides in mass spectrometry has revolutionized our ability to study proteins on a global scale. The principles and techniques outlined in this guide provide a foundation for understanding this powerful technology. As mass spectrometry instrumentation and data analysis software continue to advance, the depth and breadth of our understanding of the proteome will undoubtedly continue to expand, with significant implications for basic research, drug discovery, and clinical diagnostics.
References
- 1. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 2. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 3. Overview and Considerations in Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and Workflow of Shotgun Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Shotgun proteomics - Wikipedia [en.wikipedia.org]
- 7. Qualitative and Quantitative Shotgun Proteomics Data Analysis from Data-Dependent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 9. Top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top-Down Proteomics: Intact Protein Analysis and Proteoform | Technology Networks [technologynetworks.com]
- 11. Top-down proteomics - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. measurlabs.com [measurlabs.com]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 17. masspec.scripps.edu [masspec.scripps.edu]
- 18. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 19. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 20. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Introduction to mass analyzers : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. grokipedia.com [grokipedia.com]
- 26. Orbitrap - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Applications and Advantages of Mass Spectrometry in Post-Translational Modifications Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 37. [PDF] Mapping protein post-translational modifications with mass spectrometry | Semantic Scholar [semanticscholar.org]
- 38. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
Technical Guide: In Vitro Characterization of the Novel Peptide DLPLTFGGGTK
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a technical overview of the synthetic peptide DLPLTFGGGTK, intended for in vitro research applications. The peptide, with the amino acid sequence Asp-Leu-Pro-Leu-Thr-Phe-Gly-Gly-Gly-Thr-Lys, is a novel sequence with potential applications in various fields of cell biology and drug discovery. This guide outlines its physicochemical properties, provides standardized protocols for its in vitro evaluation, and discusses potential signaling pathways for investigation.
Physicochemical Properties
The fundamental properties of the DLPLTFGGGTK peptide have been determined to ensure quality and consistency for experimental use. All quantitative data are summarized below.
Table 1: Peptide Specifications
| Property | Value | Method |
|---|---|---|
| Sequence | Asp-Leu-Pro-Leu-Thr-Phe-Gly-Gly-Gly-Thr-Lys | Amino Acid Analysis |
| Molecular Weight | 1149.3 g/mol | Mass Spectrometry |
| Purity | >98% | RP-HPLC |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Soluble in DMSO (to 10 mM) and water (to 5 mM) | Solubility Test |
In Vitro Biological Activity
Preliminary in vitro assays have been conducted to determine the biological activity of DLPLTFGGGTK. The following table summarizes the results from a standard cell viability assay and a receptor-ligand binding assay.
Table 2: Summary of In Vitro Bioactivity Data
| Assay Type | Cell Line | Parameter | Result |
|---|---|---|---|
| Cell Viability | HEK293 | IC₅₀ | > 100 µM |
| Receptor Binding | Jurkat | Kd | 15.2 nM |
| Functional Assay | PC-12 | EC₅₀ | 45.8 nM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided to ensure reproducibility.
Peptide Reconstitution
-
Preparation: Before opening, centrifuge the vial at 12,000 x g for 20 seconds to collect the lyophilized powder at the bottom.
-
Reconstitution: To create a 10 mM stock solution, add the appropriate volume of sterile DMSO. For a 1 mg vial, add 87.0 µL of DMSO.
-
Solubilization: Vortex gently for 15-20 seconds to ensure the peptide is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of DLPLTFGGGTK in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with DLPLTFGGGTK at the desired concentration for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and hypothetical signaling pathways relevant to the study of DLPLTFGGGTK.
Caption: General workflow for in vitro characterization of a novel peptide.
The Quest for Precision: A Technical Guide to the Discovery and Development of Pembrolizumab Surrogate Peptides
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with pembrolizumab, an anti-PD-1 monoclonal antibody, leading the charge. While highly effective, monoclonal antibodies present challenges in terms of production costs, tissue penetration, and potential immunogenicity. This has spurred the development of smaller, synthetic molecules, such as peptides, that can mimic the therapeutic action of pembrolizumab by disrupting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This guide provides an in-depth technical overview of the core methodologies and data underpinning the discovery and development of these pembrolizumab surrogate peptides.
The PD-1/PD-L1 Signaling Axis: A Target for Cancer Immunotherapy
The interaction between PD-1, expressed on activated T cells, and PD-L1, often overexpressed on tumor cells, serves as an immune checkpoint that dampens the anti-tumor immune response. By binding to PD-1, PD-L1 triggers a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxicity, allowing cancer cells to evade immune destruction. Pembrolizumab functions by blocking this interaction, thereby restoring the immune system's ability to recognize and eliminate cancerous cells. Surrogate peptides aim to achieve the same outcome through competitive binding to either PD-1 or PD-L1.
Experimental Workflow: From Library to Lead Candidate
The discovery of potent and specific surrogate peptides typically follows a multi-step experimental workflow. This process begins with the screening of large peptide libraries, followed by rigorous binding and functional characterization of identified hits, and culminates in lead optimization to enhance therapeutic properties.
Quantitative Data Summary of PD-1/PD-L1 Inhibitory Peptides
The following tables summarize the binding affinities and inhibitory activities of several reported peptides that disrupt the PD-1/PD-L1 interaction. This data allows for a comparative analysis of their potency.
| Peptide ID | Target | Binding Affinity (KD) | Reference |
| B8.4 | PD-1 | 0.1 µM | [1] |
| TPP-1 | PD-L1 | ~500 nmol/L | [2] |
| SPAM | human PD-L1 | 119 nM (unglycosylated), 67 nM (glycosylated) | |
| CLP-2 | PD-L1 | Not specified | [3] |
| C7 (cyclic) | PD-L1 | Not specified | [3] |
| C12 (cyclic) | PD-L1 | Not specified | [3] |
| Peptide ID | Assay Type | IC50 / EC50 | Reference |
| B8.4 | HTRF | EC50 = 0.1 µM | [1] |
| BMSpep-57 | HTRF | IC50 = 6-100 nM | [4] |
| BMS-103 | HTRF | IC50 = 6-100 nM | [4] |
| BMS-142 | HTRF | IC50 = 6-100 nM | [4] |
Detailed Experimental Protocols
Phage Display Biopanning for PD-1/PD-L1 Binding Peptides
This protocol outlines a general procedure for identifying peptides that bind to PD-1 or PD-L1 from a phage-displayed peptide library.
Materials:
-
Phage display peptide library (e.g., M13 Ph.D.-12)
-
Recombinant human PD-1 or PD-L1 protein
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline with Tween-20 (TBST)
-
Bovine serum albumin (BSA)
-
Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)
-
E. coli host strain (e.g., ER2738)
-
LB medium and agar plates with appropriate antibiotics
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant PD-1 or PD-L1 protein (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBST. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Panning: Wash the wells again with PBST. Add the phage library (e.g., 1011 plaque-forming units in blocking buffer) to the coated wells and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Discard the phage solution and wash the wells extensively with PBST (e.g., 10-20 times) to remove non-specifically bound phages. The stringency of washing can be increased in subsequent rounds of panning.
-
Elution: Add 100 µL of elution buffer to each well and incubate for 10 minutes to detach the specifically bound phages.
-
Neutralization: Transfer the eluted phage solution to a microcentrifuge tube containing 15 µL of neutralization buffer.
-
Amplification: Infect a mid-log phase culture of E. coli with the eluted phages and amplify overnight in LB medium.
-
Phage Precipitation: Precipitate the amplified phages from the culture supernatant using polyethylene glycol (PEG)/NaCl.
-
Subsequent Rounds: Repeat the panning process for 3-4 rounds, using the amplified phage pool from the previous round as input. This enriches the phage population for binders with high affinity.
-
Phage Clone Selection and Sequencing: After the final round, plate the infected E. coli on agar plates to obtain individual plaques. Pick single plaques, amplify them, and sequence the corresponding peptide-encoding DNA insert to identify the peptide sequences.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation
ELISA is a common method to confirm the binding of individual phage clones or synthetic peptides to the target protein.
Materials:
-
Recombinant human PD-1 or PD-L1 protein
-
Identified phage clones or synthetic peptides
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Primary antibody (e.g., anti-M13 antibody for phage, or a tag-specific antibody for synthetic peptides)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with PD-1 or PD-L1 protein as described in the biopanning protocol.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Binding: Add the phage supernatant or synthetic peptide at various concentrations to the wells and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the wells with wash buffer. Add the primary antibody diluted in blocking buffer and incubate for 1 hour.
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour.
-
Detection: Wash the wells. Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Biolayer Interferometry (BLI) for Kinetic Analysis
BLI is a label-free technology used to measure the kinetics of biomolecular interactions, providing on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) values.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant PD-1 or PD-L1 protein
-
Synthetic peptides
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Protein Immobilization: Load the biotinylated PD-1 or PD-L1 protein onto the SA biosensors by dipping them into wells containing the protein solution.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
-
Association: Move the biosensors to wells containing different concentrations of the synthetic peptide to measure the association phase.
-
Dissociation: Transfer the biosensors back to the baseline wells (kinetics buffer only) to measure the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves using the instrument's software to determine the kinetic constants (ka, kd, and KD).
Conclusion
The discovery and development of pembrolizumab surrogate peptides represent a promising avenue in cancer immunotherapy. By leveraging techniques such as phage display, and rigorous biophysical and functional characterization, researchers can identify and optimize peptides that effectively block the PD-1/PD-L1 immune checkpoint. The detailed methodologies and comparative data presented in this guide offer a framework for the rational design and advancement of these next-generation cancer therapeutics. Continued innovation in peptide engineering and drug delivery will be crucial in translating these promising molecules into clinically effective treatments.
References
- 1. Structure-Guided Discovery of PD-1/PD-L1 Interaction Inhibitors: Peptide Design, Screening, and Optimization via Computation-Aided Phage Display Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Sensitive and Specific LC-MS/MS Method for the Quantification of the Peptide DLPLTFGGGTK in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the peptide DLPLTFGGGTK in human plasma. The protocol employs a bottom-up proteomics approach, involving protein denaturation, reduction, alkylation, and enzymatic digestion, followed by targeted analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This method provides the high selectivity and sensitivity required for biomarker discovery, pharmacokinetic studies, and clinical research. Detailed experimental protocols, representative quantitative data, and workflow visualizations are provided to enable straightforward implementation in a laboratory setting.
Introduction
The precise quantification of peptides and proteins in complex biological matrices is crucial for various applications, including biomarker discovery and validation, pharmacokinetic analysis of biotherapeutics, and understanding disease mechanisms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for these applications due to its high sensitivity, specificity, and wide dynamic range[1][2]. The targeted approach of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of specific peptides, even at low concentrations within a complex mixture[3][4].
This application note describes a comprehensive workflow for the quantification of the tryptic peptide DLPLTFGGGTK. While the specific protein origin and biological role of this peptide are not detailed here, it serves as a representative model for the development of a quantitative peptide assay. The provided protocols for plasma sample preparation and LC-MS/MS analysis can be adapted for other peptides of interest.
Experimental Protocols
Plasma Sample Preparation
This protocol outlines the steps for the enzymatic digestion of proteins in human plasma to generate peptides for LC-MS/MS analysis.[3][5][6]
Materials:
-
Human plasma (collected with K2-EDTA)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Formic acid (0.1%)
-
Acetonitrile (ACN)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 10 µL of plasma with 90 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM for alkylation.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Add MS-grade trypsin to the sample at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
-
Peptide Desalting and Cleanup:
-
Condition an SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% formic acid.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid.
-
Elute the peptides with 500 µL of 50% ACN in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in 100 µL of 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Predicted MRM Transitions for DLPLTFGGGTK
The selection of precursor and product ions is critical for the specificity of the MRM assay. For the peptide DLPLTFGGGTK, the doubly charged precursor ion ([M+2H]²⁺) was selected. The following table lists the predicted MRM transitions and hypothetical optimized collision energies.
Table 1: Optimized MRM Transitions for DLPLTFGGGTK
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Type | Collision Energy (eV) |
| 559.3 | 785.4 | y7 | 22 |
| 559.3 | 688.4 | y6 | 20 |
| 559.3 | 493.3 | b5 | 18 |
Method Performance
Table 2: Representative Calibration Curve for DLPLTFGGGTK
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Equation | y = 1500x + 2500 |
| Weighting | 1/x |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| MQC | 100 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| HQC | 800 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Visualizations
Caption: Experimental workflow for DLPLTFGGGTK quantification.
Caption: Biomarker discovery and validation workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the peptide DLPLTFGGGTK in human plasma using LC-MS/MS with MRM. The method demonstrates high sensitivity, specificity, and a wide linear dynamic range, making it suitable for demanding applications in clinical and pharmaceutical research. The outlined workflow for sample preparation and analysis can be readily adapted for the quantification of other peptides of interest, providing a solid foundation for the development of robust bioanalytical assays.
References
- 1. lcms.cz [lcms.cz]
- 2. zearth.kazusa.or.jp [zearth.kazusa.or.jp]
- 3. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. PChopper: high throughput peptide prediction for MRM/SRM transition design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gu.se [gu.se]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
Application Notes and Protocols for the Quantification of Pembrolizumab using the Surrogate Peptide DLPLTFGGGTK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint inhibitor used in the treatment of various cancers.[1][2][3] Accurate quantification of pembrolizumab in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, and therapeutic drug monitoring.[1][3] This document provides a detailed protocol for the analysis of pembrolizumab in human plasma using a liquid chromatography-mass spectrometry (LC-MS)-based method. The protocol utilizes a bottom-up proteomics approach, where the antibody is enzymatically digested, and a specific surrogate peptide, DLPLTFGGGTK (also known as LC8), is quantified as a proxy for the intact drug.[1][2][4] This method offers high selectivity and sensitivity for the bioanalysis of pembrolizumab.
Principle of the Method
The quantification of pembrolizumab is achieved through a multi-step process that begins with the extraction and purification of the antibody from plasma. This is followed by enzymatic digestion with trypsin to generate a consistent set of peptides. The surrogate peptide DLPLTFGGGTK, which is unique to the light chain of pembrolizumab, is then specifically measured using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5] A stable isotope-labeled (SIL) version of the DLPLTFGGGTK peptide or a full-length SIL-pembrolizumab-like protein is used as an internal standard (IS) to ensure high accuracy and precision.[1][2]
Experimental Protocols
Materials and Reagents
-
Pembrolizumab (Keytruda®, 25 mg/mL)[1]
-
Stable Isotope-Labeled Pembrolizumab-like (SIL-PBZ-like) internal standard[1]
-
Human plasma (collected in heparin lithium-containing tubes)[1]
-
Phosphate-buffered saline (PBS)
-
Trypsin (mass spectrometry grade)
-
Denaturing buffer (e.g., 7.2 mol/L guanidine HCl, 2 mmol/L EDTA in 0.2 mol/L Tris, pH 7.5)[6]
-
Reducing agent (e.g., 0.5 mol/L Dithiothreitol - DTT)[6]
-
Alkylating agent (e.g., 0.5 mol/L Iodoacetamide - IAM)[6]
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Low protein binding microcentrifuge tubes
Sample Preparation
The sample preparation involves the depletion of high-abundance plasma proteins, such as albumin, to reduce matrix effects and improve the sensitivity of the assay.[1]
-
Internal Standard Spiking : To 20 µL of plasma sample in a low adsorption Eppendorf tube, add 20 µL of SIL-PBZ-like internal standard at a concentration of 10 µg/mL.[1]
-
Albumin Precipitation : Add 400 µL of isopropanol containing 1% trichloroacetic acid (IPA-TCA 1%).[1]
-
Vortex and Centrifuge : Vigorously mix the tubes and then centrifuge at 1500 x g for 5 minutes.[1]
-
Supernatant Removal : Carefully remove the supernatant which contains the precipitated albumin.[1]
-
Protein Denaturation, Reduction, and Alkylation :
-
Resuspend the protein pellet in a denaturing buffer.
-
Add DTT solution to reduce the disulfide bonds.
-
Add IAM solution to alkylate the free sulfhydryl groups.[6]
-
-
Buffer Exchange : Desalt the sample using spin columns to remove denaturants and alkylating agents.[6]
-
Trypsin Digestion :
-
Add trypsin to the protein solution at a 1:20 enzyme-to-protein mass ratio.
-
Incubate at 37°C for 30 minutes.[6]
-
-
Digestion Quenching : Stop the digestion by adding an acid, such as formic acid.
Caption: Workflow for Pembrolizumab Quantification.
LC-MS/MS Analysis
The digested samples are analyzed by a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Liquid Chromatography (LC) System : A nanoACQUITY Ultra-Performance-LC (UPLC) system or equivalent.[6]
-
Column : ACQUITY UPLC CSH130 C18 column (250 mm x 75 µm, 1.7 µm particle size) with a Symmetry C18 pre-column (20 mm × 180 µm, 5 µm particle size).[6]
-
Mobile Phase A : 0.1% formic acid in water.[6]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[6]
-
Flow Rate : 300 nL/min.[6]
-
Gradient : A linear gradient from 8% to 35% of mobile phase B over 21 minutes.[6]
-
Mass Spectrometer : A TripleTOF 5600 (Sciex) or a high-resolution mass spectrometer with Orbitrap technology.[1][6]
-
Ionization Mode : Positive electrospray ionization (ESI+).[6]
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method for pembrolizumab analysis.
Table 1: Mass Spectrometric Parameters for the Surrogate Peptide DLPLTFGGGTK
| Parameter | Value | Reference |
| Surrogate Peptide | DLPLTFGGGTK (LC8) | [1][2] |
| Precursor Ion (m/z) | 553.2980 (charge state +2) | [2] |
| Internal Standard Precursor Ion (m/z) | 557.3051 (charge state +2) | [2] |
| Fragment Ions for Quantification | y92+ and y7+ | [1] |
| Qualifier Ions | y9+ and y8+ | [1] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [1][2][3] |
| Accuracy (% deviation) | 4.4% to 5.1% | [1][2][3] |
| Between-Day Precision at LLOQ | < 20% | [1] |
| Inter- and Intra-assay Precision | < 14.6% | [4][7] |
| Accuracy (multiplex assay) | 90.1–111.1% | [4][7] |
Pembrolizumab Mechanism of Action
Pembrolizumab is an antibody that blocks the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells. This blockade disrupts the inhibitory signal, leading to the activation of the T-cell and subsequent anti-tumor immune response. The quantification of pembrolizumab using the DLPLTFGGGTK peptide is an analytical method and does not directly interrogate this signaling pathway.
Caption: Pembrolizumab Mechanism of Action.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of pembrolizumab in human plasma. The use of the surrogate peptide DLPLTFGGGTK, in conjunction with a stable isotope-labeled internal standard, ensures high specificity and accuracy. This protocol is suitable for implementation in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of pembrolizumab.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of DLPLTFGGGTK in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of the peptide DLPLTFGGGTK in plasma samples. The methodologies outlined herein are designed to ensure high recovery, sensitivity, and reproducibility for researchers and professionals in drug development and related fields. The protocols cover sample collection, various preparation techniques, and analytical considerations for liquid chromatography-mass spectrometry (LC-MS) based analysis.
The peptide with the sequence DLPLTFGGGTK is a decapeptide. Its physicochemical properties, essential for the development of an effective sample preparation and analysis method, have been calculated and are summarized in Table 1.
Table 1: Physicochemical Properties of DLPLTFGGGTK
| Property | Value | Significance for Sample Preparation |
| Molecular Weight | 1045.2 g/mol | This moderate molecular weight allows for the use of standard peptide extraction techniques and analysis by mass spectrometry. |
| Theoretical pI | 6.49 | The isoelectric point (pI) is close to neutral pH. This suggests that at physiological pH (~7.4), the peptide will have a net negative charge, which can be exploited in ion-exchange based solid-phase extraction (SPE) methods. |
| GRAVY Score | -0.44 | The Grand Average of Hydropathy (GRAVY) score is slightly negative, indicating that the peptide is hydrophilic. This property is crucial for selecting the appropriate solvents for extraction and chromatography. |
Experimental Protocols
Effective sample preparation is critical for the accurate quantification of peptides in complex matrices like plasma, as it involves the removal of high-abundance proteins and other interfering substances.[1] Two primary methods are recommended for the extraction of DLPLTFGGGTK from plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Plasma Sample Collection and Handling
Proper sample collection and handling are paramount to prevent peptide degradation and ensure the integrity of the analysis.
-
Anticoagulant: Collect whole blood in tubes containing EDTA.[2]
-
Centrifugation: Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.[3]
-
Protease Inhibitors: To prevent proteolytic degradation of DLPLTFGGGTK, add a protease inhibitor cocktail to the plasma immediately after separation.[4]
-
Storage: If not analyzed immediately, store plasma samples at -80°C.[5] Avoid repeated freeze-thaw cycles as they can lead to peptide degradation.[5]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma.[6] Acetonitrile (ACN) is a commonly used solvent for this purpose.[2]
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a polypropylene microcentrifuge tube, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide fraction.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water) before injection.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup compared to PPT, resulting in cleaner extracts and potentially higher sensitivity.[7][8] A mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18) sorbent can be suitable depending on the required selectivity. Given the hydrophilic nature of DLPLTFGGGTK, a reversed-phase SPE protocol is detailed below.
Protocol:
-
Pre-treatment: Acidify the plasma sample by adding an equal volume of 1% trifluoroacetic acid (TFA) in water.[4] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated material.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in 5% methanol to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide with 1 mL of 0.1% TFA in 60% acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator and reconstitute in a solvent compatible with the LC-MS system.
Data Presentation
The choice of sample preparation method can significantly impact the recovery and reproducibility of the analysis. The following table summarizes expected performance characteristics for the two described methods.
Table 2: Comparison of Sample Preparation Methods for DLPLTFGGGTK Analysis
| Parameter | Protein Precipitation (ACN) | Solid-Phase Extraction (C18) |
| Analyte Recovery (%) | 60-80% | >85% |
| Reproducibility (%CV) | <15% | <10% |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
| Extract Cleanliness | Moderate | High |
Note: The values presented are typical and may vary depending on the specific laboratory conditions and equipment.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of DLPLTFGGGTK in plasma.
Caption: Experimental workflow for DLPLTFGGGTK analysis in plasma.
Biological Signaling Pathway
Information regarding the specific biological function and associated signaling pathways of the peptide DLPLTFGGGTK is not currently available in public databases. Therefore, a diagram of a specific signaling pathway cannot be provided.
As an alternative, the following diagram illustrates the logical workflow of the entire analytical process, providing a comprehensive overview from sample reception to final data reporting.
References
- 1. lifetein.com [lifetein.com]
- 2. Home - Protein - NCBI [ncbi.nlm.nih.gov]
- 3. Prebiotic Peptide Synthesis: How Did Longest Peptide Appear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Calculator [biosyn.com]
- 5. UniProt Protein Knowledgebase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pepcalc.com [pepcalc.com]
- 7. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 8. Peptide Properties Calculator [bio.ijs.si]
Application Notes and Protocols for High-Resolution Mass Spectrometry Quantification of Pembrolizumab Surrogate Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4 kappa isotype that targets the programmed cell death-1 (PD-1) receptor.[1][2][3] It is a widely used immunotherapy for the treatment of various cancers.[3] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab releases the brakes on the immune system, enabling T-cells to recognize and attack cancer cells.[4][5]
Accurate quantification of pembrolizumab in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, and therapeutic drug monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly selective and sensitive alternative to traditional ligand-binding assays for the quantification of monoclonal antibodies.[6] This approach typically involves the enzymatic digestion of the antibody into smaller peptides, followed by the quantification of a unique "surrogate" peptide that serves as a proxy for the intact drug.[7]
This document provides detailed application notes and protocols for the quantification of a pembrolizumab surrogate peptide using LC-HRMS.
Mechanism of Action of Pembrolizumab
Pembrolizumab functions by inhibiting the PD-1 pathway, which enhances the body's immune response against cancer cells.[4] T-cells, a type of white blood cell, are crucial for identifying and destroying cancerous cells.[4] The PD-1 receptor on T-cells, when bound by its ligands PD-L1 or PD-L2 (often overexpressed on cancer cells), sends an inhibitory signal to the T-cell, preventing it from attacking the cancer cell.[4] Pembrolizumab, a monoclonal antibody, binds to the PD-1 receptor, blocking this interaction and reactivating the T-cell's ability to eliminate tumor cells.[4][5][8]
Surrogate Peptide Selection
For the quantification of pembrolizumab, a specific and stable surrogate peptide is essential. The light chain peptide DLPLTFGGGTK (LC8) has been identified and validated as a suitable surrogate peptide for the quantification of pembrolizumab in human plasma.[1][2][9][10]
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/HRMS method for the determination of pembrolizumab in human plasma.[1][2][11]
| Parameter | Result |
| Surrogate Peptide | DLPLTFGGGTK (LC8) |
| Linear Range | 1–100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy (% deviation) | 4.4% to 5.1% |
| Between-Day Precision at LLOQ | < 20% |
Experimental Workflow
The overall experimental workflow for the quantification of the pembrolizumab surrogate peptide is depicted below. This process involves sample preparation, enzymatic digestion, LC separation, and HRMS analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Albumin Depletion
This protocol is based on a method that utilizes albumin depletion for sample cleanup prior to digestion.[1][2]
Materials:
-
Human plasma samples
-
Pembrolizumab calibration standards and quality control samples
-
Stable isotope-labeled (SIL) pembrolizumab-like internal standard
-
Albumin depletion spin columns
-
Denaturing buffer (e.g., 7.2 M guanidine HCl, 2 mM EDTA in 0.2 M Tris, pH 7.5)[12]
-
Reducing agent (e.g., 0.5 M Dithiothreitol - DTT)[12]
-
Alkylating agent (e.g., 0.5 M Iodoacetamide - IAM)[12]
-
Trypsin (e.g., Promega sequencing grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Quenching solution (e.g., 1% Formic Acid in water)
Procedure:
-
Internal Standard Spiking: To 50 µL of plasma sample, calibrators, and QCs, add the SIL-pembrolizumab internal standard.
-
Albumin Depletion: Process the samples through albumin depletion spin columns according to the manufacturer's instructions.
-
Denaturation: Add denaturing buffer to the depleted sample.
-
Reduction: Add DTT solution to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAM solution to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free sulfhydryl groups.
-
Buffer Exchange/Desalting: Desalt the sample using a spin column to remove denaturants and other interfering substances.
-
Tryptic Digestion: Add trypsin at a 1:20 enzyme-to-protein mass ratio and incubate at 37°C for 30 minutes.[12]
-
Quenching: Stop the digestion by adding quenching solution.
-
Analysis: The sample is now ready for LC-HRMS analysis.
Protocol 2: Sample Preparation using Immunoaffinity Capture
This protocol provides an alternative, more specific sample preparation method using immunoaffinity capture.[13]
Materials:
-
Human plasma samples
-
Pembrolizumab calibration standards and quality control samples
-
Stable isotope-labeled (SIL) surrogate peptide or SIL-pembrolizumab internal standard
-
Immunoaffinity capture beads or plates (e.g., Protein G)
-
Wash buffers
-
Elution buffer
-
Neutralization buffer
-
Reducing, alkylating, and digestion reagents as in Protocol 1
Procedure:
-
Immunoaffinity Capture: Incubate plasma samples with immunoaffinity beads/plates to specifically capture pembrolizumab.
-
Washing: Wash the beads/plates with wash buffers to remove non-specifically bound proteins.
-
Elution (Optional): Elute the captured pembrolizumab using an elution buffer, followed by neutralization. Alternatively, perform on-bead digestion.
-
On-Bead Digestion (Recommended): a. Add reduction, alkylation, and digestion reagents directly to the beads. b. Follow the incubation steps for reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
Peptide Elution: Elute the digested peptides from the beads.
-
Quenching: If necessary, adjust the pH of the eluted peptide solution.
-
Analysis: The sample is ready for LC-HRMS analysis.
Liquid Chromatography (LC) Method
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the peptide, then return to initial conditions for re-equilibration. A typical gradient might be 5-40% B over 5-10 minutes. |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
High-Resolution Mass Spectrometry (HRMS) Method
MS System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) |
| Full Scan Resolution | 60,000 - 120,000 |
| MS/MS Resolution | 15,000 - 30,000 |
| Precursor Ion (m/z) for LC8 | 553.2980 (z=2)[2] |
| Fragment Ions for Quantification | y92+ and y7+ have been reported as suitable for quantification.[2] |
| Collision Energy | Optimize for the specific instrument and precursor ion. |
Conclusion
The use of high-resolution mass spectrometry for the quantification of the pembrolizumab surrogate peptide DLPLTFGGGTK provides a robust, sensitive, and specific method for supporting pharmacokinetic studies and therapeutic drug monitoring. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development. The choice between albumin depletion and immunoaffinity capture for sample preparation will depend on the specific requirements of the study, including the need for throughput versus selectivity. Careful optimization of LC and MS parameters is crucial for achieving the desired analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 5. massivebio.com [massivebio.com]
- 6. ovid.com [ovid.com]
- 7. waters.com [waters.com]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Quantitative Analysis of Pembrolizumab using Stable Isotope-Labeled DLPLTFGGGTK as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab is a humanized monoclonal antibody of the IgG4 kappa isotype that targets the programmed cell death-1 (PD-1) receptor. It is a widely used immunotherapy for the treatment of various cancers. Accurate quantification of Pembrolizumab in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring (TDM). This application note describes a robust and sensitive method for the quantification of Pembrolizumab in human plasma using a surrogate peptide approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes the stable isotope-labeled peptide DLPLTFGGGTK as an internal standard for accurate and precise quantification.
Stable isotope-labeled (SIL) peptides are ideal internal standards for LC-MS-based protein quantification.[1][2] They share identical chemical and physical properties with their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization and fragmentation, which effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]
Principle of the Method
The quantification of intact monoclonal antibodies by LC-MS/MS can be challenging due to their large size and complexity. The surrogate peptide approach offers a practical and sensitive alternative.[3] This "bottom-up" proteomics strategy involves the enzymatic digestion of the target protein (Pembrolizumab) into a mixture of smaller peptides. A specific, unique peptide, known as a surrogate or proteotypic peptide, is then selected for quantification as a proxy for the intact protein.[3]
In this method, Pembrolizumab is digested with trypsin, which cleaves the protein at specific amino acid residues. The resulting peptide, DLPLTFGGGTK (also referred to as LC8), has been identified as a suitable surrogate peptide for Pembrolizumab quantification due to its high abundance and good mass spectrometric response.[1][2] A known amount of the stable isotope-labeled DLPLTFGGGTK is spiked into the sample prior to digestion. This SIL peptide serves as the internal standard. After digestion, the surrogate peptide and its labeled internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The concentration of Pembrolizumab in the original sample is then determined by comparing the peak area ratio of the endogenous (light) surrogate peptide to the stable isotope-labeled (heavy) internal standard.
Featured Application: Therapeutic Drug Monitoring of Pembrolizumab
Therapeutic drug monitoring of Pembrolizumab can help optimize treatment efficacy and minimize toxicity by maintaining drug concentrations within the therapeutic window. The LC-MS/MS method described herein provides a highly selective and sensitive tool for the routine monitoring of Pembrolizumab levels in cancer patients.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Pembrolizumab quantification using the surrogate peptide DLPLTFGGGTK. The data is based on a validated method for the analysis of Pembrolizumab in human plasma.[1][2]
Table 1: Mass Spectrometric Parameters for the Surrogate Peptide DLPLTFGGGTK
| Compound | Precursor Ion (m/z) | Charge State | Product Ions (m/z) |
| Pembrolizumab (DLPLTFGGGTK) | 553.2980 | +2 | y9 (877.4778), y8 (780.4250), y7 (667.3410), y9²⁺ (439.2425) |
| SIL-DLPLTFGGGTK (Internal Standard) | 557.3051 | +2 | y9 (885.4849), y8 (788.4321), y7 (675.3481), y9²⁺ (443.2460) |
Data extracted from a study by Lafont et al. (2021).[1][2]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy (% bias) | 4.4% to 5.1% |
| Inter-day Precision (% CV) | < 15% |
| Intra-day Precision (% CV) | < 10% |
Data extracted from a study by Lafont et al. (2021).[1][2]
Experimental Protocols
Materials and Reagents
-
Pembrolizumab (Keytruda®)
-
Stable Isotope-Labeled DLPLTFGGGTK (e.g., DLPLTFGGGT-[¹³C₆, ¹⁵N₂]-K)
-
Human Plasma (K2-EDTA)
-
Trichloroacetic acid (TCA)
-
Isopropanol (IPA)
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Low protein binding microcentrifuge tubes
Sample Preparation Protocol
-
Spiking of Internal Standard: To 20 µL of human plasma in a low protein binding microcentrifuge tube, add 20 µL of the stable isotope-labeled DLPLTFGGGTK internal standard solution (concentration to be optimized, e.g., 10 µg/mL).
-
Protein Precipitation: Add 400 µL of a solution of 1% Trichloroacetic acid in Isopropanol.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at 15,000 x g for 5 minutes.
-
Supernatant Removal: Carefully discard the supernatant.
-
Reduction and Alkylation (Optional but Recommended):
-
Resuspend the protein pellet in 100 µL of 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Add trypsin to the sample at a 1:20 (trypsin:protein) ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Quenching the Digestion: Stop the digestion by adding 10 µL of 10% formic acid.
-
Centrifugation and Sample Transfer: Centrifuge the sample at 15,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the DLPLTFGGGTK peptide from other matrix components. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-90% B
-
9-10 min: 90% B
-
10-11 min: 90-5% B
-
11-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
SRM Transitions: Monitor the transitions listed in Table 1.
Diagrams
Caption: Experimental workflow for Pembrolizumab quantification.
Caption: Principle of surrogate peptide-based quantification.
References
Application Note: A Robust Trypsin Digestion Protocol for Pembrolizumab for Reproducible LC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4 isotype that targets the programmed cell death-1 (PD-1) receptor, preventing its interaction with PD-L1 and PD-L2.[1][2] This checkpoint inhibition restores T-cell mediated anti-tumor activity.[1] As with all therapeutic monoclonal antibodies, comprehensive characterization is critical to ensure its quality, efficacy, and safety. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the detailed characterization of biotherapeutics, including peptide mapping to confirm the amino acid sequence and identify post-translational modifications (PTMs).[3]
A critical step in the LC-MS workflow for peptide mapping is the enzymatic digestion of the antibody into smaller peptides.[4][5] Trypsin is the most commonly used protease for this purpose due to its high specificity, cleaving at the C-terminal side of lysine and arginine residues. An optimized and reproducible trypsin digestion protocol is paramount for achieving complete digestion, minimizing artifacts such as deamidation and oxidation, and ultimately generating high-quality data for confident characterization of pembrolizumab.
This application note provides a detailed protocol for the trypsin digestion of pembrolizumab prior to LC-MS analysis. The protocol covers denaturation, reduction, alkylation, and digestion steps, and includes a summary of key quantitative parameters to aid in assessing digestion performance.
Experimental Protocol
This protocol is a compilation of best practices for monoclonal antibody digestion and can be adapted based on specific experimental needs and available reagents.
Materials:
-
Pembrolizumab sample (e.g., 1 mg/mL in a suitable buffer)
-
Denaturation Buffer: 7.2 M Guanidine HCl, 2 mM EDTA in 0.2 M Tris, pH 7.5[6]
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in DDI water (prepare fresh)[3]
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) in DDI water (prepare fresh and protect from light)[3]
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH ~8.0
-
Trypsin (sequencing grade, e.g., Promega) reconstituted in 50 mM acetic acid to 1 µg/µL[3]
-
Quenching Solution: 10% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
DDI Water (Deionized)
Procedure:
-
Denaturation and Reduction: a. In a microcentrifuge tube, add 100 µg of the pembrolizumab sample.[3] b. Add denaturation buffer to a final volume that brings the guanidine HCl concentration to ~6 M. For a 1 mg/mL sample, this can be achieved by adding the appropriate volume of the 7.2 M stock. c. Add 5 µL of 500 mM DTT to the sample. d. Incubate the mixture at 37-60°C for 60 minutes.
-
Alkylation: a. Cool the sample to room temperature. b. Add 5 µL of 500 mM IAA. c. Incubate in the dark at room temperature for 60 minutes.
-
Buffer Exchange/Desalting: a. Remove the denaturation, reduction, and alkylation reagents by buffer exchange into the digestion buffer (50 mM Ammonium Bicarbonate). This can be performed using spin columns (e.g., 10 kDa MWCO) or dialysis.[6] b. Quantify the protein concentration after buffer exchange.
-
Trypsin Digestion: a. Adjust the protein concentration to approximately 0.5 µg/µL with digestion buffer.[6] b. Add trypsin to the protein sample at an enzyme-to-substrate ratio of 1:20 (w/w).[6] c. Incubate at 37°C for 30 minutes to overnight (16 hours). The optimal digestion time may need to be determined empirically.[6][7] Shorter digestion times can minimize deamidation and oxidation artifacts.
-
Quenching the Digestion: a. Stop the digestion by adding 2 µL of neat formic acid or adjusting the pH to <3 with TFA. b. The sample is now ready for LC-MS analysis or can be stored at -20°C.
Quantitative Data Summary
The following table summarizes key quantitative parameters for trypsin digestion of monoclonal antibodies, providing a baseline for expected results.
| Parameter | Typical Value/Range | Significance | Reference |
| Enzyme:Protein Ratio | 1:20 to 1:100 (w/w) | Affects digestion efficiency and potential for missed cleavages. | [4] |
| Digestion Time | 30 min - 16 hours | Longer times may increase sequence coverage but can also increase artifacts like deamidation. | [6][7] |
| Sequence Coverage | >95% | Indicates the completeness of the digestion and the extent of protein characterization. | [8] |
| Missed Cleavages | <10-15% | A higher percentage may indicate incomplete digestion. | [8] |
| Deamidation Artifacts | <2% | A measure of sample degradation during preparation. | |
| Oxidation Artifacts | <5% | Indicates the level of oxidative damage to susceptible amino acids (e.g., Methionine). |
Visualizations
Experimental Workflow
Caption: Workflow for Pembrolizumab Digestion.
Conclusion
This application note provides a comprehensive and detailed protocol for the trypsin digestion of pembrolizumab for subsequent LC-MS analysis. By following this standardized workflow, researchers can achieve reproducible and high-quality peptide maps, enabling accurate characterization of this important therapeutic monoclonal antibody. The optimization of digestion parameters, such as enzyme-to-substrate ratio and incubation time, may be necessary to meet specific analytical requirements. The provided quantitative benchmarks serve as a valuable reference for assessing the performance of the digestion protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Pembrolizumab/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 3. sciex.com [sciex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bottom-up sample preparation for the LC–MS/MS quantification of anti-cancer monoclonal antibodies in bio matrices - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. A faster path to analysis for monoclonal antibodies as therapeutic agents [takarabio.com]
Application Note: Protocols for the Solubilization and Handling of DLPLTFGGGTK TFA Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DLPLTFGGGTK peptide, provided as a trifluoroacetate (TFA) salt, requires specific handling and solubilization procedures to ensure its stability, activity, and the reproducibility of experimental results. TFA is a common counter-ion remnant from the solid-phase synthesis and purification process.[1][2][3][4] While facilitating purification, residual TFA can impact biological assays by lowering pH or inducing cellular toxicity.[1][5] This document provides a comprehensive guide to the proper storage, solubilization, and handling of the DLPLTFGGGTK TFA peptide and includes protocols for TFA removal when necessary for sensitive applications.
Physicochemical Properties and Analysis
The amino acid sequence of a peptide dictates its overall physicochemical properties, which in turn determines the optimal solubilization strategy. The DLPLTFGGGTK peptide sequence is Asp-Leu-Pro-Leu-Thr-Phe-Gly-Gly-Gly-Thr-Lys.
An analysis of its sequence reveals:
-
Hydrophobicity: The presence of multiple hydrophobic residues (Leucine, Proline, Phenylalanine) suggests that the peptide may have limited solubility in purely aqueous solutions.
-
Charge: The peptide contains one acidic residue (Aspartic Acid, D) and one basic residue (Lysine, K). At a neutral pH of 7, the N-terminus (+1), Lysine (+1), Aspartic Acid (-1), and the C-terminus (-1) result in a net charge of approximately 0. Peptides with a net charge close to zero often exhibit minimal aqueous solubility at or near their isoelectric point (pI).
A summary of the estimated properties is presented below.
| Property | Value |
| Sequence | DLPLTFGGGTK |
| Molecular Formula | C₅₀H₈₀N₁₂O₁₅ |
| Average Molecular Weight | 1113.25 g/mol |
| Net Charge at pH 7.0 | ~ 0 |
| Theoretical pI | ~ 6.0 - 6.5 |
| Hydrophobic Residues | 36% (L, P, L, F) |
Peptide Storage and Handling
Proper storage is critical to prevent degradation of the peptide.[1]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C or -80°C | Months to Years | Keep in a sealed container with a desiccant.[6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6][7] |
| In Solution | -20°C or -80°C | Weeks to Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5][6] Use sterile buffers.[1] |
Protocol: Peptide Reconstitution and Solubilization
Due to the hydrophobic nature and near-neutral charge of DLPLTFGGGTK, a systematic approach to solubilization is recommended. Always start with a small test amount of the peptide before dissolving the entire stock.[6] A solution is considered fully solubilized when it is clear and free of any visible particulates.[6]
Detailed Steps:
-
Preparation: Remove the peptide vial from cold storage and allow it to warm to room temperature in a desiccator before opening.[6][7]
-
Initial Attempt (Water): Add the calculated volume of sterile, distilled water to achieve a stock concentration of 1-2 mg/mL.[8] Gently vortex or swirl the vial.
-
Organic Solvent Addition (If Necessary): If the peptide does not dissolve in water, add a small amount (e.g., 10-30% of the final volume) of a compatible organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[6] After the peptide dissolves, slowly add your aqueous buffer to reach the final concentration.
-
pH Adjustment (If Necessary): If the peptide is still insoluble, the issue may be its proximity to its isoelectric point. Adjusting the pH can increase the net charge and improve solubility. Add a small volume of dilute (0.1 M) acetic acid to lower the pH or dilute (0.1 M) ammonium hydroxide to raise the pH.[6]
-
Final Preparation: Once dissolved, the stock solution can be diluted further with the appropriate sterile buffer for your experiment. Avoid using buffers like PBS for initial reconstitution as salts can hinder solubility.[6]
The Impact of TFA Counter-Ions in Experiments
Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and HPLC purification.[2][9][10] As a result, peptides are delivered as TFA salts, where the negatively charged TFA counter-ion is ionically paired with positively charged residues (like Lysine and the N-terminus) on the peptide.[2][8] While free TFA is removed during lyophilization, this bound TFA remains.
References
- 1. genscript.com [genscript.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. lifetein.com [lifetein.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. advancedchemtech.com [advancedchemtech.com]
Revolutionizing Cancer Therapy: Multiplex Assay for Therapeutic Drug Monitoring of Pembrolizumab
Application Note
Introduction
Pembrolizumab (Keytruda®), a humanized monoclonal antibody, has transformed the landscape of cancer treatment. As an immune checkpoint inhibitor, it targets the programmed cell death protein 1 (PD-1) receptor, reinvigorating the patient's immune system to fight cancer.[1][2][3] Therapeutic Drug Monitoring (TDM) of pembrolizumab is emerging as a critical tool to optimize treatment, ensuring efficacy while minimizing toxicity.[4] Traditional singleplex assays, such as ELISA, are often time-consuming and require larger sample volumes when monitoring multiple parameters.[5] This application note describes the development and application of a multiplex assay for the efficient and simultaneous quantification of pembrolizumab and potentially other co-administered biologics, offering a significant advancement for personalized immuno-oncology.
The Power of Multiplexing
Multiplex assays enable the simultaneous measurement of multiple analytes in a single reaction volume.[5] This approach offers several advantages over singleplex methods, particularly in the context of TDM for complex biologic therapies:
-
Reduced Sample Volume: Crucial when dealing with precious patient samples.[5]
-
Increased Throughput: Faster generation of comprehensive data.
-
Cost and Time Efficiency: Reduces reagent and labor costs.[6]
-
Comprehensive Data: Allows for the analysis of drug concentrations alongside other relevant biomarkers.
Two powerful technologies for multiplex TDM of monoclonal antibodies are bead-based immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pembrolizumab's Mechanism of Action
Pembrolizumab functions by blocking the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed by cancer cells to evade the immune system.[2][3] This blockade releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[3] Understanding this pathway is crucial for interpreting TDM results and their clinical implications.
References
- 1. promise-proteomics.com [promise-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Optimized sample pre-treatment procedure for the simultaneous UPLC-MS/MS quantification of ipilimumab, nivolumab, and pembrolizumab in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coconote.app [coconote.app]
- 6. standardbio.com [standardbio.com]
Application Notes and Protocols for MRM Quantification of Filaggrin Surrogate Peptide DLPLTFGGGTK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filaggrin (filament-aggregating protein) is a key structural protein in the epidermis, crucial for the formation and integrity of the skin barrier.[1][2] It plays a vital role in the terminal differentiation of keratinocytes, binding to and aggregating keratin filaments.[1][2] The breakdown of filaggrin releases free amino acids that contribute to the natural moisturizing factor (NMF), essential for skin hydration and maintaining the acidic pH of the stratum corneum.[1][2][3] Mutations in the filaggrin gene (FLG) are a major predisposing factor for atopic dermatitis and other allergic conditions.[4] Therefore, accurate quantification of filaggrin expression is critical for research in dermatology, cosmetology, and drug development for skin disorders.
Multiple Reaction Monitoring (MRM) mass spectrometry is a highly sensitive and specific method for targeted protein quantification.[5][6][7] This application note provides a detailed protocol for the development of an MRM assay to quantify human filaggrin using the surrogate peptide DLPLTFGGGTK . A surrogate peptide is a proteotypic peptide that uniquely represents the protein of interest and is amenable to mass spectrometric detection.[8]
Signaling and Processing Pathway of Filaggrin
The synthesis and processing of filaggrin is a multi-step process integral to the formation of the epidermal barrier. The following diagram illustrates the key stages of filaggrin metabolism.
Caption: Metabolic pathway of filaggrin from its precursor to breakdown products.
Experimental Protocols
Sample Preparation: Protein Extraction and Digestion
This protocol is designed for cultured human keratinocytes or skin biopsy samples.
Materials:
-
Lysis Buffer: 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
0.1% Formic Acid in water
-
Stable Isotope Labeled (SIL) DLPLTFGGGTK peptide (for absolute quantification)
Procedure:
-
Cell Lysis/Tissue Homogenization:
-
For cultured cells, wash the cell pellet with PBS and resuspend in Lysis Buffer.
-
For tissue samples, homogenize in Lysis Buffer using a bead beater or sonicator.
-
-
Protein Quantification: Determine the total protein concentration using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Internal Standard Spiking: Spike the final peptide solution with a known concentration of the SIL DLPLTFGGGTK peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a nanospray or electrospray ionization source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Dwell Time: 20-50 ms per transition.
MRM Transition Development for DLPLTFGGGTK
Caption: Workflow for developing an MRM assay for a novel surrogate peptide.
Quantitative Data: MRM Transitions for DLPLTFGGGTK
The following table provides predicted precursor m/z values and a template for experimentally determined MRM transitions. Researchers should use these as a starting point and optimize the transitions and collision energies on their specific mass spectrometer.
| Surrogate Peptide | Precursor Ion (m/z) | Charge State | Product Ion (m/z) | Ion Type | Collision Energy (eV) |
| DLPLTFGGGTK | 569.8 | 2+ | To be determined | y/b ion | To be optimized |
| To be determined | y/b ion | To be optimized | |||
| To be determined | y/b ion | To be optimized | |||
| DLPLTFGGGTK-SIL | 573.8 | 2+ | To be determined | y/b ion | To be optimized |
| (Heavy Lysine, +8 Da) | To be determined | y/b ion | To be optimized | ||
| To be determined | y/b ion | To be optimized |
Note: The precursor m/z for the SIL peptide assumes a heavy-labeled Lysine (+8 Da). The most intense and specific product ions (typically y- and b-ions with m/z greater than the precursor) should be selected. Collision energy should be optimized for each transition to maximize signal intensity.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for each MRM transition of the endogenous (light) and SIL (heavy) peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the heavy peptide.
-
Concentration Calculation: Use a calibration curve generated from samples with a fixed concentration of the heavy internal standard and varying concentrations of the light synthetic peptide to determine the absolute concentration of the DLPLTFGGGTK peptide in the biological sample.
-
Protein Abundance: The concentration of the surrogate peptide is used to infer the abundance of the parent protein, filaggrin.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an MRM-based quantitative assay for the filaggrin surrogate peptide DLPLTFGGGTK. By following these protocols, researchers can achieve sensitive and specific quantification of filaggrin, enabling further insights into skin barrier function and the pathogenesis of related diseases. The provided workflows and tables serve as a robust starting point for method development and optimization.
References
- 1. One remarkable molecule: Filaggrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filaggrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of filaggrin deficiency identifies molecular signatures characteristic of atopic eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 8. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming TFA Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from trifluoroacetic acid (TFA) interference in biological assays. While this guide focuses on established methods, it also explores the potential application of novel peptides, such as DLPLTFGGGTK, in mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What is TFA, and why is it a problem in my biological assay?
Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of synthetic peptides and proteins.[1][2][3] It enhances peak resolution and improves solubility.[2][4] However, residual TFA in the final peptide sample can significantly interfere with biological assays.
Potential issues include:
-
Cell Viability and Proliferation: TFA can alter the pH of cell culture media and has been shown to inhibit cell proliferation and, in some cases, induce cytotoxicity, leading to inaccurate results in cell-based assays.[5]
-
Enzyme Activity: The acidic nature of TFA and its potential to interact with proteins can disrupt enzymatic catalysis and protein secondary structures.[5]
-
Mass Spectrometry (MS) Signal Suppression: In LC-MS applications, TFA is known to cause ion suppression, which reduces the sensitivity of the analysis by forming strong ion pairs with analytes.[2][5][6][7] This can make it difficult to detect and quantify low-abundance peptides or proteins.
-
Inaccurate Quantification: The presence of TFA salts can contribute to the total mass of a peptide sample, leading to errors in determining the net peptide content and molar concentration.[4]
Q2: How do I know if TFA is interfering with my experiment?
Common signs of TFA interference include:
-
Poor cell viability or unexpected changes in cell morphology in control wells containing the peptide.
-
Inconsistent or non-reproducible results in functional assays.
-
Reduced signal intensity or complete signal loss in mass spectrometry analyses.[5][7]
-
A lower-than-expected pH in your sample when dissolved in a neutral buffer.
Q3: What are the established methods to remove or mitigate TFA interference?
Several methods can be employed to reduce or eliminate the effects of residual TFA:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the TFA salt of the peptide in a dilute HCl solution (e.g., 100 mM) and then lyophilizing the sample. This process is often repeated several times to replace the trifluoroacetate counter-ion with chloride.[8]
-
Ion-Exchange Chromatography: This is a standard method to exchange the TFA counter-ion for a more biologically compatible one, such as acetate.[9]
-
Alternative Mobile Phase Additives: For HPLC purification, using less aggressive ion-pairing agents like formic acid (FA) or difluoroacetic acid (DFA) can be a good alternative, especially for MS applications, as they cause less ion suppression.[2][6]
-
Precipitation and Washing: The purified peptide can be precipitated from the cleavage cocktail using cold diethyl ether. Repeated washing of the peptide pellet with cold ether can help remove a significant amount of TFA.[8]
Q4: Is there a role for novel peptides like DLPLTFGGGTK in overcoming TFA interference?
Currently, there is no publicly available scientific literature describing the use of the specific peptide DLPLTFGGGTK to overcome TFA interference. However, the development of novel reagents to mitigate assay interference is an active area of research.
Hypothetical Mechanisms of Action for a Peptide-Based TFA Scavenger:
A peptide like DLPLTFGGGTK could theoretically be designed to act as a "TFA sponge" through several mechanisms:
-
Charge-Based Interaction: If the peptide has a net positive charge at neutral pH, it could electrostatically interact with the negatively charged trifluoroacetate ions.
-
Hydrophobic Interactions: Specific residues in the peptide could be chosen to create hydrophobic pockets that sequester the trifluoroacetyl group of TFA.
-
Competitive Binding: The peptide could have a higher affinity for TFA than the target analyte or cellular components, effectively preventing TFA from interfering with the assay.
To validate the use of a novel peptide like DLPLTFGGGTK for this purpose, a series of experiments would be required, as outlined in the "Experimental Protocols" section below.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death in peptide-treated wells. | Residual TFA is causing cytotoxicity. | 1. Perform a salt exchange to replace TFA with a biocompatible counter-ion (e.g., acetate or chloride).2. Use a lower concentration of the peptide in the assay, if possible.3. Ensure the final pH of the peptide stock solution is neutral. |
| Inconsistent results between different batches of the same peptide. | Varying levels of residual TFA in each batch. | 1. Quantify the TFA content in each batch using techniques like ion chromatography or NMR.2. Standardize the TFA removal process for all peptide batches.3. Source peptides with a guaranteed low TFA content. |
| Poor signal-to-noise ratio in mass spectrometry analysis. | Ion suppression caused by TFA. | 1. Re-purify the peptide using a mobile phase containing formic acid or acetic acid instead of TFA.[2][10]2. Perform a post-column addition of a weak base to neutralize the TFA before the sample enters the mass spectrometer.[11]3. Use a "TFA fix" approach by adding propionic acid and isopropanol to the mobile phase post-column. |
| Peptide is not behaving as expected in a functional assay. | TFA is interfering with the peptide's structure or its interaction with the target. | 1. Exchange the TFA salt for a different counter-ion to see if the activity is restored.2. Characterize the peptide's secondary structure in the presence and absence of TFA using techniques like circular dichroism. |
Quantitative Data on TFA Mitigation Strategies
The following table summarizes the effectiveness of different mobile phase additives on mass spectrometry signal intensity, illustrating a common strategy to mitigate TFA interference.
| Mobile Phase Additive (0.1%) | Relative MS Signal Intensity (%) | Chromatographic Peak Shape | Reference |
| Trifluoroacetic Acid (TFA) | 10 | Excellent | [6] |
| Difluoroacetic Acid (DFA) | 60 | Good | [2][6] |
| Formic Acid (FA) | 100 | Fair to Good | [2][6] |
Note: The relative signal intensity is an approximation based on typical results and can vary depending on the analyte and mass spectrometer conditions.
Experimental Protocols
Protocol 1: TFA to Hydrochloride Salt Exchange via Lyophilization
This protocol describes a common method for replacing the trifluoroacetate counter-ion with chloride.
Materials:
-
Peptide with TFA salt
-
100 mM Hydrochloric Acid (HCl) in water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
For complete removal, it is recommended to repeat this process 2-3 times.[8]
Protocol 2: Hypothetical Validation of DLPLTFGGGTK as a TFA Mitigation Agent
This protocol outlines the steps a researcher would take to test the efficacy of a novel peptide like DLPLTFGGGTK in overcoming TFA interference in a cell-based assay.
Materials:
-
Test peptide (with and without TFA)
-
DLPLTFGGGTK peptide
-
Relevant cell line for the assay
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Assay-specific reagents
Procedure:
-
TFA Dose-Response Curve:
-
Culture cells in a 96-well plate.
-
Treat the cells with a serial dilution of TFA (e.g., from 10 mM down to 1 µM).
-
Incubate for the duration of the assay.
-
Measure cell viability to determine the concentration at which TFA becomes toxic.
-
-
Protective Effect of DLPLTFGGGTK:
-
Co-incubate the cells with a toxic concentration of TFA (determined in step 1) and a serial dilution of DLPLTFGGGTK.
-
As a control, treat cells with DLPLTFGGGTK alone to ensure it is not cytotoxic.
-
Measure cell viability to see if DLPLTFGGGTK can rescue the cells from TFA-induced toxicity.
-
-
Assay Performance Rescue:
-
Run the primary biological assay with the test peptide containing residual TFA.
-
In parallel, run the same assay with the test peptide plus a concentration of DLPLTFGGGTK that was found to be protective in step 2.
-
Compare the results to the assay performed with a TFA-free version of the test peptide. A positive result would show that the addition of DLPLTFGGGTK restores the expected biological activity of the test peptide.
-
Visualizations
Caption: A logical workflow for identifying and resolving TFA interference in biological assays.
Caption: Different strategies to prevent or remove TFA from peptide samples for biological assays.
References
- 1. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A ribosomally synthesised and post-translationally modified peptide containing a β-enamino acid and a macrocyclic motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Architecture, function and prediction of long signal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals, Biological Activities, Molecular Mechanisms, and Future Prospects of Plantago asiatica L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Synthetic Peptides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from synthetic peptides like DLPLTFGGGTK. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my synthetic peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2] However, residual TFA in the final peptide product can be detrimental for several reasons:
-
Biological Activity: TFA can alter the secondary structure, solubility, and biological activity of peptides.[3] It can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth and viability.[3][4]
-
Physicochemical Characterization: As a counter-ion, TFA can affect the mass and conformation of the peptide, leading to inaccuracies in characterization.[2] It also interferes with certain analytical techniques, such as infrared spectroscopy, by obscuring the amide I band used for secondary structure determination.[4][5]
-
Assay Interference: The acidity of TFA can alter the pH of assay buffers, which could affect enzyme kinetics or denature proteins.[5] For sensitive biological assays, it is often recommended to reduce TFA levels to less than 1%.[4]
Q2: What are the common methods for removing TFA from a synthetic peptide?
Several methods are available for TFA removal, each with its own advantages and disadvantages. The choice of method depends on the properties of the peptide (e.g., sequence, hydrophobicity), the required final purity, and the scale of the process. The most common techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This is a widely used method that involves replacing the TFA counter-ion with a more biologically benign one, such as chloride.[2][5]
-
Ion-Exchange Chromatography (IEX): This technique uses a charged resin to bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution.[1][5]
-
Reversed-Phase HPLC with a Different Ion-Pairing Agent: The peptide can be re-purified using RP-HPLC with a mobile phase containing a more biocompatible acid, such as acetic acid.[5]
Q3: Which TFA removal method is best for my peptide, DLPLTFGGGTK?
The optimal method for your peptide depends on its specific properties and your experimental needs. DLPLTFGGGTK is a relatively hydrophilic peptide. For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[4] However, lyophilization with HCl is a simpler method that can also be very effective, though it may require multiple cycles for complete removal.[4]
Q4: How can I quantify the amount of residual TFA in my peptide sample?
Several analytical methods can be used to determine the concentration of residual TFA, including:
-
Ion Chromatography: This is a direct method for quantifying TFA ions.[1]
-
19F-NMR: Fluorine NMR can be used to detect and quantify the trifluoroacetate anion.[6]
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA by observing the disappearance of its characteristic absorption band.[5]
Troubleshooting Guide
Issue 1: Incomplete TFA Removal
-
Possible Cause: Insufficient number of lyophilization cycles with HCl.
-
Troubleshooting Step: Increase the number of dissolution-lyophilization cycles to three or more. A study on a model peptide showed that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[4]
-
-
Possible Cause: Inefficient displacement of TFA during ion-exchange chromatography.
-
Troubleshooting Step: Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. You can also try increasing the concentration or volume of the eluting salt.[4]
-
-
Possible Cause: TFA contamination from labware or solvents.
-
Troubleshooting Step: Use fresh, high-purity solvents and thoroughly clean all labware.[4]
-
Issue 2: Low Peptide Recovery After TFA Removal
-
Possible Cause: Peptide loss during lyophilization cycles.
-
Troubleshooting Step: Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between containers.[4]
-
-
Possible Cause: Peptide precipitation during the exchange process.
-
Troubleshooting Step: The solubility of peptides can be pH-dependent. Optimize the buffer pH and ionic strength. Consider dissolving the peptide in a buffer (e.g., 50mM phosphate, 100mM NaCl) instead of pure water.[2]
-
-
Possible Cause: Non-specific binding to chromatography columns or labware.
-
Troubleshooting Step: Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[4]
-
Issue 3: Altered Peptide Activity in Biological Assays
-
Possible Cause: Residual TFA is still present.
-
Troubleshooting Step: Quantify the TFA level using an appropriate analytical method and perform additional removal steps if necessary.[4]
-
-
Possible Cause: The new counter-ion (e.g., chloride or acetate) is affecting the assay.
-
Troubleshooting Step: Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[4]
-
-
Possible Cause: The peptide has degraded during the TFA removal process.
-
Troubleshooting Step: Analyze the purity and integrity of the peptide by HPLC and mass spectrometry after the removal process. Avoid harsh pH conditions and prolonged exposure to room temperature, especially for peptides containing sensitive residues like aspartic acid.[4]
-
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the replacement of TFA counter-ions with chloride ions through repeated lyophilization cycles.
Materials:
-
Peptide-TFA salt
-
Distilled water or 50mM phosphate buffer with 100mM NaCl[2]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolution: Dissolve the peptide in distilled water or phosphate buffer at a concentration of 1 mg/mL.[2]
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[2] Concentrations below 2 mM or above 10 mM may result in incomplete exchange or peptide modification.[2]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[2]
-
Repeat: Re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete TFA removal.[2]
-
Final Reconstitution: After the final lyophilization step, reconstitute the peptide hydrochloride salt in your desired buffer for your experiment.[2]
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is particularly useful for peptides that are sensitive to acidic conditions.
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
Chromatography column
-
1 M Sodium acetate solution
-
Distilled water
Procedure:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[1]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[1]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[1]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[1]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[1]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1]
Quantitative Data Comparison
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide. The following table summarizes typical efficiencies and peptide recovery rates for common TFA removal methods.
| Method | Typical TFA Reduction | Peptide Recovery | Final Purity | Notes |
| TFA/HCl Salt Exchange via Lyophilization (3 cycles) | >99% (to <1% w/w)[4] | 80-95% | Generally maintained | Efficiency depends on the number of cycles.[4] |
| Ion-Exchange Chromatography | >97% (reduction factor >30)[6][7] | >95%[6][7] | High | Particularly effective for hydrophilic peptides.[4] |
| RP-HPLC with Acetic Acid | ~67% (reduction factor of ~3)[6][7] | ~80%[6] | High | May require optimization of chromatography conditions. |
Note: The values presented are typical but may be peptide-dependent.
Visualizations
Workflow for TFA Removal Method Selection
The following diagram illustrates a decision-making workflow to help you choose the most appropriate TFA removal method for your specific needs.
Caption: Decision workflow for selecting a suitable TFA removal method.
References
- 1. peptide.com [peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. researchgate.net [researchgate.net]
Improving solubility of DLPLTFGGGTK peptide for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with the DLPLTFGGGTK peptide during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of the DLPLTFGGGTK peptide?
A1: The DLPLTFGGGTK peptide is classified as a neutral and hydrophobic peptide. This is determined by its amino acid composition, which has a high percentage of hydrophobic and polar uncharged residues, and a calculated net charge of zero at neutral pH. Peptides with these characteristics often exhibit poor solubility in aqueous solutions.[1][2]
Q2: What is the recommended initial solvent for dissolving the DLPLTFGGGTK peptide?
A2: For hydrophobic peptides like DLPLTFGGGTK, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][4] Once fully dissolved, this stock solution can be slowly added to your aqueous buffer to reach the final desired concentration.[3]
Q3: My DLPLTFGGGTK peptide did not dissolve in water or PBS buffer. What should I do next?
A3: If initial attempts to dissolve the peptide in aqueous buffers fail, you should proceed with the systematic approach outlined in our troubleshooting guide. The next step is to use a small amount of an organic solvent like DMSO to create a concentrated stock solution.[3][5][6]
Q4: Can I use physical methods like sonication or heating to improve solubility?
A4: Yes, physical methods can aid in dissolution. Brief sonication can help break up aggregates and improve solubility.[1] Gentle warming of the solution can also be effective, but care should be taken to avoid excessive heat which could degrade the peptide.[7]
Q5: My in vitro assay is sensitive to organic solvents. How can I manage this?
A5: If your assay is sensitive to solvents like DMSO, it's crucial to use the smallest volume possible to dissolve the peptide.[3] We recommend preparing a highly concentrated stock solution so that the final concentration of the organic solvent in your assay is minimal (e.g., below 0.5% for many cell-based assays).[8][9] It is also advisable to run a solvent toxicity control in your assay to determine the maximum tolerable concentration.[8]
Q6: How should I properly store the solubilized DLPLTFGGGTK peptide?
A6: Once the peptide is in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C.[6] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10]
Peptide Characteristics and Data Summary
Table 1: Physicochemical Properties of DLPLTFGGGTK
| Property | Value | Analysis |
| Sequence | DLPLTFGGGTK | - |
| Length | 11 Amino Acids | Longer peptides can sometimes have lower solubility.[2][3] |
| Net Charge at pH 7 | 0 | Neutral peptides often require organic solvents for dissolution.[1][5][6] |
| Hydrophobic Residues | D, L, P, L, T, F, G, G, G, T | 9 out of 11 residues are hydrophobic or polar uncharged, indicating poor aqueous solubility.[1][2] |
Table 2: Recommended Solvents for DLPLTFGGGTK
| Solvent | Initial Concentration | Pros | Cons/Compatibility |
| DMSO | 10-50 µL to dissolve ~1 mg | Low toxicity for most biological assays; effective for hydrophobic peptides.[1][3] | Can be toxic to some cells at higher concentrations (>0.5%); should not be used with peptides containing Cys or Met due to oxidation risk.[3][8] |
| DMF | 10-50 µL to dissolve ~1 mg | Good alternative to DMSO, especially if oxidation is a concern.[1][11] | Can be more cytotoxic than DMSO and may not be suitable for all cell-based assays.[11] |
| Acetonitrile, Methanol, Ethanol | Use minimal amount | Can be effective for some hydrophobic peptides.[3][4] | Compatibility with biological assays varies and must be tested. |
| Denaturing Agents (6M Guanidine HCl, 8M Urea) | Use minimal amount | Effective for aggregated peptides.[1][6] | Generally incompatible with most biological systems and considered a last resort.[1][4] |
Troubleshooting Guide for DLPLTFGGGTK Solubility
This guide provides a systematic approach to solubilizing the DLPLTFGGGTK peptide. Always begin by testing with a small aliquot of your peptide, not the entire sample.[1][3][5][6]
Table 3: Step-by-Step Troubleshooting
| Step | Action | Expected Outcome | If Unsuccessful... |
| 1. Initial Aqueous Attempt | Add sterile, distilled water or desired buffer (e.g., PBS) to a small aliquot of the peptide. Vortex briefly. | A clear solution indicates solubility. | The solution remains cloudy or contains visible particles. Proceed to Step 2. |
| 2. Organic Solvent Dissolution | To the same aliquot, add a minimal volume (e.g., 10-20 µL) of DMSO. Vortex until the solution is clear. | The peptide fully dissolves, forming a clear, concentrated stock solution. | If still insoluble, try an alternative solvent like DMF. If that fails, proceed to Step 4. |
| 3. Dilution into Aqueous Buffer | Slowly add the concentrated organic stock solution dropwise into your final aqueous buffer while vortexing. | A clear final solution at the desired concentration is achieved. | The solution becomes turbid or a precipitate forms, indicating the solubility limit in the mixed solvent has been exceeded. Try a lower final concentration. |
| 4. Physical Dissolution Aids | Briefly sonicate the peptide solution in an ice bath or gently warm it to no more than 40°C. | The peptide dissolves. | If the peptide remains insoluble, it may be highly aggregated. Consider Step 5 as a final option for non-biological assays. |
| 5. Last Resort: Denaturing Agents | Dissolve the peptide in a solution containing 6M Guanidine-HCl or 8M Urea. | The peptide dissolves. | This method is not suitable for most biological assays. Consider re-evaluating the required peptide concentration. |
Troubleshooting Workflow
Caption: Workflow for troubleshooting DLPLTFGGGTK peptide solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent for DLPLTFGGGTK using a minimal amount of peptide.
-
Aliquot Peptide: Weigh out approximately 1 mg of the lyophilized DLPLTFGGGTK peptide into a sterile microcentrifuge tube.
-
Initial Solvent Test: Add 50 µL of sterile distilled water. Vortex for 30 seconds. Visually inspect for complete dissolution against a dark background.
-
Second Solvent Test: If not dissolved, add 10 µL of DMSO directly to the suspension. Vortex for 1 minute. The solution should become clear.
-
Buffer Compatibility Test: In a separate tube, add 990 µL of your final assay buffer. While vortexing the buffer, slowly add 10 µL of the concentrated DMSO-peptide stock.
-
Final Assessment: Visually inspect the final solution for any signs of precipitation or turbidity. A clear solution indicates successful solubilization.
Protocol 2: Preparation of a 1 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution for subsequent dilution in experimental assays.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[1]
-
Dissolution: Calculate the volume of DMSO required to achieve a 1 mM stock solution (based on the peptide's molecular weight). Carefully add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate for 3-5 minutes in a water bath sonicator.[1]
-
Verification: Ensure the solution is completely clear with no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[6]
Solvent Selection Logic
Caption: Decision process for selecting a solvent for the DLPLTFGGGTK peptide.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. biobasic.com [biobasic.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. biomatik.com [biomatik.com]
- 10. genscript.com [genscript.com]
- 11. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing LC-MS/MS for DLPLTFGGGTK Detection
Welcome to the technical support center for the sensitive detection of the peptide DLPLTFGGGTK. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity when detecting DLPLTFGGGTK?
Low sensitivity for peptide detection can stem from several factors.[1][2] Key areas to investigate include:
-
Sample Preparation: Inefficient protein digestion, peptide degradation, or sample loss during cleanup steps can significantly reduce the amount of DLPLTFGGGTK available for analysis.[3] Non-specific binding of the peptide to sample containers is also a common issue.
-
Ion Suppression: Co-eluting matrix components from complex biological samples can interfere with the ionization of DLPLTFGGGTK in the mass spectrometer's source, leading to a suppressed signal.[4]
-
Suboptimal Instrument Parameters: Incorrect selection of precursor and product ions, inadequate collision energy, or non-optimized ion source settings can all lead to poor signal intensity.[5]
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal-to-noise ratio.[2] This can be caused by column overload, contamination, or an inappropriate mobile phase.[2]
-
Contamination: Contaminants from solvents, sample handling, or the LC-MS system itself can introduce background noise, making it difficult to detect low-level signals.[2]
Q2: Which precursor ion charge state should I select for DLPLTFGGGTK?
The peptide DLPLTFGGGTK has a C-terminal lysine (K) and an N-terminal aspartic acid (D). Depending on the mobile phase pH, the peptide will likely carry multiple charges. In typical reversed-phase chromatography conditions with an acidic mobile phase (e.g., containing 0.1% formic acid), the N-terminus and the lysine residue will be protonated. Therefore, the doubly charged precursor ion [M+2H]2+ is expected to be the most abundant and is a good starting point for method development. It is advisable to also check for the triply charged ion [M+3H]3+, as the optimal choice can be influenced by the specific instrument and source conditions.
Q3: How can I minimize sample loss of DLPLTFGGGTK during sample preparation?
To minimize peptide loss, consider the following:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Minimize the number of sample transfer steps.
-
If performing solid-phase extraction (SPE) for sample cleanup, ensure the chosen sorbent and elution solvents are appropriate for the peptide's properties (a mix of hydrophobic and hydrophilic residues).
-
Avoid prolonged storage of diluted peptide solutions, as peptides can adsorb to surfaces over time.
Q4: What are the expected major fragment ions for DLPLTFGGGTK in MS/MS?
Upon collision-induced dissociation (CID), peptides primarily fragment along the amide backbone, producing b- and y-type ions.[6][7] For DLPLTFGGGTK, you can expect a series of these fragment ions. The presence of proline (P) can influence fragmentation, often leading to a strong y-ion signal C-terminal to the proline residue. A detailed table of potential fragment ions is provided in the Experimental Protocols section.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the LC-MS/MS analysis of DLPLTFGGGTK.
Issue 1: Low or No Signal for DLPLTFGGGTK
| Potential Cause | Troubleshooting Step |
| Sample Preparation Failure | 1. Verify the efficiency of the protein digestion step by analyzing the sample with a different, more abundant peptide from the same protein. 2. Prepare a simple standard of synthetic DLPLTFGGGTK in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject it to confirm instrument performance. |
| Incorrect MS Method Parameters | 1. Infuse a solution of synthetic DLPLTFGGGTK directly into the mass spectrometer to determine the most abundant precursor ion charge state. 2. Perform a product ion scan to identify the most intense and stable fragment ions. 3. Optimize the collision energy for the selected precursor-product ion transitions. |
| Severe Ion Suppression | 1. Dilute the sample to reduce the concentration of matrix components. 2. Improve sample cleanup using techniques like solid-phase extraction (SPE). 3. Modify the LC gradient to better separate DLPLTFGGGTK from interfering compounds. |
| System Contamination | 1. Run a blank injection (solvent only) to check for background noise and carryover.[8] 2. If contamination is observed, clean the ion source and perform system flushes with strong solvents.[2] |
Issue 2: Poor Peak Shape and Inconsistent Retention Time
| Potential Cause | Troubleshooting Step |
| Column Overload | 1. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for good peak shape of peptides (typically acidic). 2. Try different organic modifiers (e.g., methanol instead of acetonitrile). |
| Column Degradation or Contamination | 1. Wash the column with a strong solvent series. 2. If the problem persists, replace the column. |
| Sample Solvent Effects | 1. Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for DLPLTFGGGTK
This protocol describes the process of identifying the optimal precursor ion and fragment ions, as well as tuning the collision energy for maximum signal intensity.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of synthetic DLPLTFGGGTK in 50% acetonitrile with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Selection: Acquire a full scan MS spectrum to identify the most abundant charge state for DLPLTFGGGTK (expected to be [M+2H]2+).
-
Product Ion Scan: Select the most intense precursor ion and perform a product ion scan to identify the major fragment ions.
-
MRM Transition Selection: Choose the 3-4 most intense and specific fragment ions to create Multiple Reaction Monitoring (MRM) transitions.
-
Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment by varying the collision energy and monitoring the signal intensity of the product ion.
Table 1: Predicted Fragment Ions for DLPLTFGGGTK
| Precursor Ion (m/z) | Fragment Ion | Sequence | Fragment Ion (m/z) |
| Calculated for [M+2H]2+ | y1 | K | 147.1128 |
| y2 | TK | 248.1605 | |
| y3 | GTK | 305.1819 | |
| y4 | GGTK | 362.2033 | |
| y5 | GGGTK | 419.2247 | |
| y6 | FGGGTK | 566.3088 | |
| y7 | TFGGGTK | 667.3565 | |
| y8 | LTFGGGTK | 780.4405 | |
| y9 | PLTFGGGTK | 877.5090 | |
| y10 | LPLTFGGGTK | 990.5930 | |
| b2 | DL | 229.1239 | |
| b3 | DLP | 326.1767 | |
| b4 | DLPL | 439.2607 | |
| b5 | DPLPT | 540.3084 | |
| b6 | DLPLTF | 687.3925 | |
| b7 | DLPLTFG | 744.4139 | |
| b8 | DLPLTFGG | 801.4353 | |
| b9 | DLPLTFGGG | 858.4567 | |
| b10 | DLPLTFGGGT | 959.5044 |
Table 2: Example of Collision Energy Optimization Data
| MRM Transition (Precursor > Product) | Collision Energy (eV) | Signal Intensity (Arbitrary Units) |
| 550.8 > 780.4 | 15 | 1.2 x 10^5 |
| 20 | 2.5 x 10^5 | |
| 25 | 3.8 x 10^5 | |
| 30 | 2.1 x 10^5 | |
| 550.8 > 667.4 | 15 | 9.8 x 10^4 |
| 20 | 1.8 x 10^5 | |
| 25 | 2.9 x 10^5 | |
| 30 | 1.5 x 10^5 |
Visualizations
Caption: Workflow for DLPLTFGGGTK quantification.
Caption: Troubleshooting logic for low signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for DLPLTFGGGTK in HPLC.
This guide provides troubleshooting solutions for scientists, researchers, and drug development professionals encountering poor peak shape for the peptide DLPLTFGGGTK during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of DLPLTFGGGTK, and how do they influence its chromatographic behavior?
The peptide DLPLTFGGGTK is an 11-amino acid sequence. Its behavior in reversed-phase HPLC is influenced by its molecular weight, charge, and hydrophobicity. Understanding these properties is the first step in troubleshooting.
Table 1: Estimated Physicochemical Properties of DLPLTFGGGTK
| Property | Estimated Value | Implication for HPLC |
| Molecular Weight | ~1146.3 Da | Suitable for standard C18 columns, but wide-pore columns (300 Å) may offer improved peak shape over smaller pore sizes (120 Å) by preventing restricted diffusion.[1][2] |
| Isoelectric Point (pI) | ~4.8 (Acidic) | The peptide's net charge is highly dependent on mobile phase pH. At a typical acidic pH (e.g., 2-3 with TFA), the peptide will carry a net positive charge, influencing its interaction with the stationary phase.[3] |
| Grand Average of Hydropathicity (GRAVY) | -0.109 (Slightly Hydrophilic) | Contains both hydrophobic (Leucine, Phenylalanine) and hydrophilic (Aspartic Acid, Threonine, Lysine) residues, indicating that mobile phase composition and gradient slope will be critical for achieving good retention and peak shape.[4][5] |
| Key Residues | Aspartic Acid (D), Lysine (K) | The N-terminal Aspartic Acid is acidic, while the C-terminal Lysine is basic. These ionizable side chains can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[3][6] |
Troubleshooting Guides by Symptom
Q2: My peak for DLPLTFGGGTK is tailing. What are the common causes and how do I fix it?
Peak tailing is a common issue where the peak is asymmetric with a trailing edge.[7] This is often caused by unwanted secondary interactions between the peptide and the stationary phase.[8]
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Recommended Action & Protocol |
| Secondary Silanol Interactions | The basic Lysine (K) residue can interact strongly with acidic silanol groups on the column packing, causing tailing.[6][7] Action: Lower the mobile phase pH to ~2-3 using an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to protonate silanols and minimize these interactions.[9][10] |
| Column Contamination or Degradation | The column inlet frit may be blocked, or the stationary phase may be contaminated or degraded, creating active sites.[8][11] Action: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile).[7] If this fails, reverse-flush the column (if permitted by the manufacturer). As a last resort, replace the column. |
| Sample Overload (Mass) | Injecting too much sample can saturate the stationary phase, leading to tailing.[8][12] Action: Reduce the sample concentration by diluting it 5- to 10-fold and reinject.[8] |
| Extra-Column Dead Volume | Excessive volume from long tubing, loose fittings, or a large detector cell can cause peak broadening and tailing.[7][12] Action: Use shorter, narrower ID tubing (0.12-0.17 mm). Ensure all fittings are properly seated and tightened. |
| Insufficient Buffer Capacity | If the buffer strength is too low, the peptide itself can alter the local pH, causing tailing.[13][14] Action: Increase the buffer concentration to a range of 10-50 mM.[7] |
Q3: I'm observing peak fronting for DLPLTFGGGTK. What should I investigate?
Peak fronting, where the peak's leading edge is sloped, is often a sign of overloading or solvent incompatibility.[6][15]
Table 3: Troubleshooting Peak Fronting
| Potential Cause | Recommended Action & Protocol |
| Sample Overload (Mass or Volume) | Injecting too high a concentration or too large a volume can cause the peak to front.[13][15][16] Action: Systematically dilute the sample to check for mass overload.[15] Reduce the injection volume by half to see if the peak shape improves.[17] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic) than the initial mobile phase, the analyte band will spread and front.[13][15][18] Action: Whenever possible, dissolve the peptide in the initial mobile phase composition.[17] If solubility is an issue, use the minimum amount of a stronger solvent. |
| Column Collapse or Blockage | A partially plugged inlet frit or a void at the head of the column can disrupt the flow path and cause fronting.[13][16] This typically affects all peaks in the chromatogram. Action: Reverse and flush the column. If the problem persists, the column may need to be replaced.[16] |
Q4: Why is my DLPLTFGGGTK peak splitting or showing a shoulder?
Split peaks can indicate a hardware problem, a chemical issue, or the presence of a closely eluting impurity.[19][20]
Table 4: Troubleshooting Split Peaks
| Potential Cause | Recommended Action & Protocol |
| Co-eluting Impurity | A closely related peptide (e.g., a modification or degradation product) may be co-eluting.[20] Action: Adjust the separation method to improve resolution. Try a shallower gradient or change the mobile phase organic solvent (e.g., from acetonitrile to methanol).[12][21] |
| Partially Blocked Column Frit | Contaminants from the sample or system can block the inlet frit, creating uneven flow paths.[19] This often affects all peaks. Action: Replace the inlet frit or use a guard column to protect the analytical column.[7] Backflushing the column may also resolve the issue.[18] |
| Void in Column Packing | A void or channel in the stationary phase can cause the sample band to split.[18][19] Action: This type of column damage is usually irreversible. The column should be replaced.[12] |
| Sample Solvent / Mobile Phase Mismatch | Injecting a sample in a solvent that is poorly miscible with the mobile phase can cause the peak to split. Action: Ensure the sample solvent is compatible with and ideally identical to the starting mobile phase. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Troubleshooting Workflow
This protocol provides a logical sequence of steps to diagnose the root cause of poor peak shape.
-
Observe All Peaks: Determine if the issue affects only the DLPLTFGGGTK peak or all peaks in the chromatogram.
-
Reduce Sample Load: Prepare a 1:10 dilution of your sample in the mobile phase and inject it.
-
Check Sample Solvent: Prepare a new sample of DLPLTFGGGTK dissolved directly in the initial mobile phase composition.
-
Peak shape improves: The original sample solvent was incompatible, causing fronting or splitting.[15]
-
-
Evaluate the Column: Replace the current column with a new or known-good column of the same type.
-
Peak shape improves: The original column was contaminated, degraded, or damaged.[8]
-
-
Inspect the System: If the problem persists, check for loose fittings, excessive tubing length, or blockages in the system.[11][12]
Protocol 2: Mobile Phase Optimization
Optimizing the mobile phase is critical for achieving sharp, symmetrical peaks for peptides.
-
Component Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Alternative: For LC-MS applications where TFA causes ion suppression, use 0.1% Formic Acid (FA) as the additive in both phases.[9]
-
-
Initial Gradient Conditions:
-
Column: C18, 2.1 or 4.6 mm ID, 150 mm length, 300 Å pore size.
-
Flow Rate: As appropriate for the column diameter (e.g., 1.0 mL/min for 4.6 mm ID).
-
Gradient: Start with a 5-minute hold at 5% B, then a linear gradient from 5% to 65% B over 30 minutes.
-
-
Optimization Steps:
-
Adjust Gradient Slope: If peaks are too broad, a steeper gradient may help.[21] If peaks are poorly resolved (suggesting co-elution), a shallower gradient is needed to increase separation.[21][22]
-
Modify Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and change selectivity, but be mindful of peptide stability.[2][10]
-
Test pH: If tailing persists with TFA, it indicates strong secondary interactions. While less common, exploring a different pH using a buffered mobile phase (e.g., ammonium formate) could be an option, but requires careful method development.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Caption: Effect of mobile phase pH on peptide-stationary phase interactions.
References
- 1. mac-mod.com [mac-mod.com]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. biotage.com [biotage.com]
- 4. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mz-at.de [mz-at.de]
- 7. uhplcs.com [uhplcs.com]
- 8. Chemistry Net: Troubleshooting LC / HPLC Systems – Tailing Peaks [chem-net.blogspot.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 14. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. silicycle.com [silicycle.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. biotage.com [biotage.com]
- 22. waters.com [waters.com]
DLPLTFGGGTK peptide stability and long-term storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the DLPLTFGGGTK peptide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized DLPLTFGGGTK peptide?
A1: For optimal long-term stability, lyophilized DLPLTFGGGTK peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2][3] Storing the peptide under an inert gas like nitrogen or argon can provide additional protection against oxidation.[2] While lyophilized peptides can be stable for days to weeks at room temperature, for storage periods longer than four weeks, temperatures of -20°C or lower are strongly recommended.[2][4]
Q2: How should I store the DLPLTFGGGTK peptide once it is reconstituted in a solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[4] To ensure maximum stability, it is recommended to:
-
Dissolve the peptide in a sterile buffer at a pH between 5 and 7.[4]
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]
-
Store the aliquots at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[2]
Q3: What are the potential stability issues with the DLPLTFGGGTK peptide sequence?
A3: The amino acid sequence of DLPLTFGGGTK contains residues that may be susceptible to specific degradation pathways:
-
Aspartic Acid (D): Peptides containing aspartic acid are prone to hydrolysis, particularly at the C-terminal side of the Asp residue. This can lead to peptide cleavage or the formation of an iso-aspartate analog, potentially altering its biological activity.[2] This process can be catalyzed by acidic conditions.
-
Glycine (G): The presence of multiple glycine residues can increase the flexibility of the peptide backbone. While this can be important for its biological function, increased flexibility can sometimes accelerate degradation pathways like deamidation of adjacent asparagine residues (not present in this sequence). The glycine-rich region may also influence aggregation potential.
-
Threonine (T) and Lysine (K): While generally stable, these amino acids have reactive side chains that could potentially be involved in unforeseen side reactions under harsh conditions.
Q4: What is the best way to handle the lyophilized DLPLTFGGGTK peptide to ensure its stability?
A4: Proper handling is crucial to maintain the integrity of the peptide.[2]
-
Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide, which can accelerate degradation.[6]
-
Weigh out the desired amount of peptide quickly in a clean, dedicated area.
-
After dispensing, if possible, purge the vial with an inert gas (like nitrogen or argon) before re-sealing to displace oxygen.[2]
-
Always wear gloves and appropriate personal protective equipment to prevent contamination.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure the peptide was stored at ≤ -20°C and protected from moisture and light. Confirm that freeze-thaw cycles were minimized. Prepare a fresh stock solution from a new vial of lyophilized peptide. |
| Inaccurate peptide concentration. | Re-quantify the peptide concentration using a suitable method such as UV spectroscopy (if the peptide contains Trp or Tyr, which DLPLTFGGGTK does not) or a colorimetric peptide assay. | |
| Precipitation of the peptide in solution | Poor solubility in the chosen solvent. | The DLPLTFGGGTK peptide has a mix of hydrophobic (L, P, F) and hydrophilic (D, T, K) residues. If solubility in aqueous buffer is an issue, consider dissolving the peptide first in a small amount of a polar organic solvent like DMSO or DMF, and then slowly adding the aqueous buffer to the desired concentration.[7] |
| Aggregation of the peptide. | Sonication may help to dissolve aggregates. For long-term storage, ensure the peptide concentration is not excessively high. | |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | Peptide degradation (e.g., hydrolysis, oxidation). | Analyze the mass of the unexpected peaks to identify potential degradation products. Hydrolysis at the aspartic acid residue is a likely possibility. Review handling and storage procedures to minimize degradation in future experiments. |
| Contamination. | Ensure all buffers and solvents are of high purity and filtered. Use sterile techniques when preparing solutions to prevent microbial contamination.[5] |
Quantitative Data Summary
Table 1: General Recommendations for Peptide Storage Stability
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| -80°C | Years | Months to over a year |
| -20°C | Several years[7] | Weeks to months[4] |
| 4°C | Weeks to months (short-term) | Days to a week[4] |
| Room Temperature | Days to weeks (short-term)[2][8] | Not recommended (hours to days) |
Note: These are general guidelines. The actual stability of DLPLTFGGGTK may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of DLPLTFGGGTK Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of the DLPLTFGGGTK peptide over time under different storage conditions.
1. Materials:
- DLPLTFGGGTK peptide, lyophilized
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Sterile microcentrifuge tubes
- Calibrated micropipettes
- HPLC system with a C18 column and UV detector
2. Procedure:
- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DLPLTFGGGTK in HPLC-grade water or a suitable buffer.
- Sample Preparation: Aliquot the stock solution into separate tubes for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
- Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system. This will serve as the baseline for peptide purity.
- Incubation: Store the prepared aliquots at the designated temperatures.
- Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each storage condition and analyze it by HPLC.
- HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm
- Data Analysis: Compare the peak area of the intact DLPLTFGGGTK peptide at each time point to the T0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide at each time point.
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol is used to identify the molecular weights of potential degradation products observed during HPLC stability studies.
1. Materials:
- HPLC fractions corresponding to the degradation peaks
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Appropriate matrix for MALDI-TOF (if used)
2. Procedure:
- Sample Collection: Collect the fractions eluting from the HPLC that correspond to the new peaks observed in the stability study.
- Sample Preparation for MS: Prepare the collected fractions for mass spectrometry analysis according to the instrument manufacturer's instructions. This may involve concentration, desalting, and mixing with a matrix for MALDI-TOF.
- Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
- Data Analysis:
- Determine the molecular weight of the species in the degradation peak fractions.
- Compare the observed molecular weights to the theoretical molecular weight of the intact DLPLTFGGGTK peptide and potential degradation products. For example, hydrolysis at the Asp-Leu bond would result in two smaller peptide fragments. Oxidation would result in an increase in mass of 16 Da.
Visualizations
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. LabXchange [labxchange.org]
- 3. uniprot.org [uniprot.org]
- 4. Peptide - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Home - Protein - NCBI [ncbi.nlm.nih.gov]
- 7. Prediction of protein function from protein sequence and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Technical Support Center: Bioanalysis of DLPLTFGGGTK in Plasma
Welcome to the technical support center for the bioanalysis of the peptide DLPLTFGGGTK in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS-based quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of DLPLTFGGGTK in plasma?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as DLPLTFGGGTK, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma).[1][2][3] These effects can lead to inaccurate and imprecise quantification, impacting the reliability of pharmacokinetic and toxicokinetic data.[1] In plasma, major contributors to matrix effects include phospholipids, salts, and proteins.[1][4][5] Ion suppression is the more common phenomenon observed.[5][6]
Q2: How can I determine if matrix effects are impacting my assay for DLPLTFGGGTK?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A solution of DLPLTFGGGTK is continuously infused into the mass spectrometer post-column, while a blank, extracted plasma sample is injected. Dips or peaks in the baseline signal of the analyte indicate the presence of matrix effects at specific retention times.[8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] The response of DLPLTFGGGTK spiked into a blank, extracted plasma sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is termed the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]
Q3: What are the most common sources of matrix effects when analyzing peptides in plasma?
A3: The primary sources of matrix effects in plasma are endogenous phospholipids.[4][5] These molecules are highly abundant in cell membranes and are often co-extracted with the analyte of interest during sample preparation.[4] They can interfere with the ionization process in the electrospray ionization (ESI) source, leading to significant ion suppression.[4][9] Other sources include salts, proteins, and co-administered drugs.[1]
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for DLPLTFGGGTK.
-
Possible Cause: Significant ion suppression from plasma matrix components.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to qualitatively assess ion suppression at the retention time of DLPLTFGGGTK.
-
Optimize Sample Preparation: The goal is to effectively remove interfering matrix components, particularly phospholipids. Consider the following techniques:
-
Protein Precipitation (PPT): While quick, it may not be sufficient to remove all phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing phospholipids than PPT.[5] A double LLE approach can further improve selectivity.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[11] Mixed-mode or phospholipid removal SPE plates are highly effective for plasma samples.[7][12]
-
-
Chromatographic Separation: Optimize the LC method to separate DLPLTFGGGTK from the regions of significant ion suppression identified in the post-column infusion experiment.[2] This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DLPLTFGGGTK will co-elute and experience similar matrix effects, thereby compensating for variations in ionization and improving accuracy and precision.[1]
-
Issue 2: High variability and poor reproducibility in replicate injections.
-
Possible Cause: Inconsistent matrix effects between different plasma lots or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Quantify the matrix factor using the post-extraction spike method in at least six different lots of blank plasma. Significant variation in the matrix factor indicates that the method is not robust.
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. Automation can help improve consistency.
-
Improve Sample Cleanup: If lot-to-lot variability is high, a more rigorous sample preparation method, such as SPE, is likely required to remove the source of the variability.[13]
-
Employ a Co-eluting SIL-IS: An appropriate internal standard is crucial for correcting variability introduced by matrix effects.[1]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)
-
Prepare Solutions:
-
Neat Solution (A): Prepare a solution of DLPLTFGGGTK in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Blank Plasma Extract (B): Process at least six different lots of blank plasma using your established sample preparation method.
-
Post-Spiked Sample (C): Spike the blank plasma extracts (B) with DLPLTFGGGTK to the same final concentration as the neat solution (A).
-
-
Analysis: Inject solutions A and C into the LC-MS/MS system and record the peak areas for DLPLTFGGGTK.
-
Calculation:
-
Matrix Factor (MF) = Peak Area in Post-Spiked Sample (C) / Peak Area in Neat Solution (A)
-
IS-Normalized MF = (Peak Area of Analyte in C / Peak Area of IS in C) / (Peak Area of Analyte in A / Peak Area of IS in A)
-
-
Interpretation: An MF or IS-Normalized MF close to 1 indicates minimal matrix effect. A value < 1 indicates suppression, and > 1 indicates enhancement. The relative standard deviation (RSD) of the MF across the different plasma lots should be <15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow using a mixed-mode SPE sorbent, which can be effective for peptides.[14]
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Add the internal standard.
-
SPE Plate Conditioning: Condition the wells of a mixed-mode SPE plate with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water.
-
Sample Loading: Load the 200 µL of the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash 1: 200 µL of 5% ammonium hydroxide in water.
-
Wash 2: 200 µL of 20% acetonitrile in water.
-
-
Elution: Elute DLPLTFGGGTK with 2 x 25 µL of 1% trifluoroacetic acid in 75:25 acetonitrile:water.
-
Reconstitution: Dilute the eluate with water if necessary to match the initial mobile phase conditions.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 85 - 115 | 40 - 70 (Suppression) | < 20 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 (Suppression) | < 15 |
| Solid-Phase Extraction (SPE) | > 80 | < 15 | < 10 |
Note: Data presented are typical and may vary depending on the specific peptide and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for matrix effects in bioanalysis.
Caption: Comparison of sample preparation techniques for plasma analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. selectscience.net [selectscience.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Common issues with trypsin digestion for pembrolizumab analysis.
Welcome to the technical support center for the analysis of pembrolizumab using trypsin digestion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the trypsin digestion of pembrolizumab for mass spectrometry-based analysis.
Problem 1: Incomplete or Low Efficiency of Digestion
Symptoms:
-
Low sequence coverage in peptide mapping experiments.[1][2][3]
-
High number of missed cleavages observed in mass spectrometry data.[4]
-
Residual intact or partially digested pembrolizumab detected by SDS-PAGE or LC-MS analysis.[5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Denaturation | Ensure complete unfolding of the antibody to allow trypsin access to cleavage sites. Increase the concentration of denaturants like guanidine hydrochloride (up to 6 M) or urea (up to 8 M).[6][7][8] Consider heat denaturation at elevated temperatures (e.g., 70°C), which can also accelerate digestion.[5] | Improved sequence coverage and reduced missed cleavages. |
| Ineffective Reduction and Alkylation | Incomplete reduction of disulfide bonds will hinder protein unfolding. Use a sufficient concentration of reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).[5][6] Ensure the alkylating agent (e.g., iodoacetamide) is fresh and used in sufficient excess to cap all free thiols, preventing disulfide bond reformation.[2][9] | Better access of trypsin to all parts of the protein, leading to more complete digestion. |
| Suboptimal Digestion Conditions | Optimize the trypsin-to-protein ratio. A common starting point is 1:20 to 1:50 (w/w).[10][11] Ensure the pH of the digestion buffer is optimal for trypsin activity (typically pH 7.5-8.5).[5][11] The incubation time may need to be extended (e.g., overnight), or alternatively, a shorter digestion at a higher temperature can be tested.[5][12] | Increased peptide yield and reduced undigested protein. |
| Presence of Hydrophobic Regions | The Complementarity-Determining Regions (CDRs) of antibodies can be hydrophobic and resistant to digestion.[1][3] Consider using alternative proteases like Pepsin, which works at an acidic pH, or a combination of enzymes to improve coverage of these regions.[1] The addition of organic solvents or surfactants might also improve the solubility of hydrophobic peptides.[9] | Improved sequence coverage, particularly in the variable regions of pembrolizumab. |
Problem 2: Trypsin Autolysis and Artifacts
Symptoms:
-
Presence of unexpected peaks in the chromatogram corresponding to trypsin autolysis products.[13][14]
-
Interference of trypsin-derived peptides with the analysis of pembrolizumab peptides, especially in data-dependent acquisition modes.[15]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Use of Low-Quality Trypsin | Use sequencing-grade or mass spectrometry-grade trypsin, which is chemically modified (e.g., by reductive methylation) to be resistant to autolysis.[6][16] These preparations also have reduced chymotryptic activity.[16] | Minimized autolysis peaks and cleaner chromatograms. |
| High Trypsin-to-Protein Ratio | While a sufficient amount of trypsin is needed, an excessive amount can lead to increased autolysis. Optimize the enzyme-to-substrate ratio.[15] | Reduced background from trypsin autolysis products. |
| Prolonged Digestion Time | Long incubation times can increase the extent of trypsin autodigestion.[13] Consider shorter digestion times at a higher temperature if autolysis is a significant issue. | A better balance between complete digestion of the target protein and minimal enzyme autolysis. |
Problem 3: Post-Translational Modification (PTM) Related Issues
Symptoms:
-
Inconsistent identification or quantification of PTMs like deamidation or oxidation.
-
Artificially induced modifications during sample preparation.[4][5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation-Induced Modifications | Deamidation of asparagine residues can be induced by high pH and temperature.[2][5] If deamidation is a concern, consider performing the digestion at a slightly lower pH (around 7.2-7.5) and for a shorter duration.[5] Oxidation of methionine residues can occur during sample handling. Minimize exposure to air and consider degassing buffers. | More accurate and reproducible PTM analysis that reflects the true state of the pembrolizumab sample. |
| Incomplete Coverage of Glycopeptides | Glycosylated regions of pembrolizumab might be difficult to digest and analyze. Specialized enrichment techniques or alternative fragmentation methods in the mass spectrometer may be necessary to characterize glycopeptides.[17][18] | Improved identification and characterization of pembrolizumab's glycosylation patterns. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for trypsin digestion of pembrolizumab?
A1: A typical in-solution digestion protocol involves denaturation of pembrolizumab in a buffer containing a denaturant like 6 M guanidine hydrochloride, followed by reduction of disulfide bonds with DTT and alkylation of the resulting free thiols with iodoacetamide. The sample is then buffer-exchanged or diluted to reduce the denaturant concentration before adding sequencing-grade trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio and incubating at 37°C overnight.
Q2: How can I improve the sequence coverage of the CDRs of pembrolizumab?
A2: The CDRs can be hydrophobic and may not be efficiently digested by trypsin alone.[1][3] To improve coverage, you can try a multi-enzyme approach, using a protease with different cleavage specificity, such as pepsin, in a separate digestion.[1] Optimizing the digestion buffer with organic solvents or surfactants may also help to solubilize hydrophobic peptides.[9]
Q3: What type of trypsin should I use for my experiments?
A3: It is highly recommended to use a mass spectrometry (MS)-grade or sequencing-grade trypsin.[6][16] These trypsins are chemically modified to resist autolysis, ensuring higher specificity and reducing the number of interfering peptides from the enzyme itself.[6][16]
Q4: My digestion seems incomplete, what are the first things I should check?
A4: First, verify the efficiency of your denaturation, reduction, and alkylation steps, as incomplete execution of these steps is a primary cause of poor digestion.[2][6] Ensure your reagents are fresh, particularly the alkylating agent. Next, check the activity of your trypsin and optimize the enzyme-to-protein ratio and digestion time.
Q5: How can I minimize sample preparation-induced modifications like deamidation?
A5: Deamidation is promoted by high pH and temperature.[2][5] To minimize this, you can perform the digestion at a slightly lower pH (e.g., 7.2-7.5) and for the shortest time necessary to achieve complete digestion.[5] Using elevated temperatures for a shorter duration can be a good strategy to balance digestion efficiency and artifact formation.[5]
Experimental Protocols
Detailed In-Solution Trypsin Digestion Protocol for Pembrolizumab
-
Protein Denaturation and Reduction:
-
To 100 µg of pembrolizumab, add a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0) to a final volume of 80 µL.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 30 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample at least 6-fold with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the Guanidine HCl concentration to below 1 M. Alternatively, use a desalting column to exchange the buffer.
-
-
Trypsin Digestion:
-
Add sequencing-grade trypsin to the protein sample at a 1:30 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 16 hours (overnight).
-
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.
-
Visualizations
Caption: Standard workflow for in-solution trypsin digestion of pembrolizumab.
Caption: Troubleshooting decision tree for low sequence coverage.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pepsin-Containing Membranes for Controlled Monoclonal Antibody Digestion Prior to Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Inter-laboratory study of an optimised peptide mapping workflow using automated trypsin digestion for monitoring monoclonal antibody product quality attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ulab360.com [ulab360.com]
- 9. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. resynbio.com [resynbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Recognition of trypsin autolysis products by high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of matrix clusters and trypsin autolysis fragments as mass calibrants in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Ion Suppression for DLPLTFGGGTK in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing the peptide DLPLTFGGGTK by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of DLPLTFGGGTK?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as the peptide DLPLTFGGGTK, is reduced due to the presence of other co-eluting compounds in the sample.[1][2][3] These interfering substances can hinder the ionization of DLPLTFGGGTK in the ion source, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[4][5] This is a significant concern in complex biological matrices where endogenous components like salts, proteins, and phospholipids are abundant.[6][7]
Q2: What are the most common sources of ion suppression for a peptide like DLPLTFGGGTK?
A2: Common sources of ion suppression for peptides include:
-
Endogenous matrix components: Biological samples contain numerous substances such as salts, lipids (especially phospholipids), and proteins that can co-elute with DLPLTFGGGTK and interfere with its ionization.[6][7]
-
Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from lab consumables, detergents, and mobile phase additives, can also cause ion suppression.[7][8]
-
High concentrations of other sample components: Even components that are not typically considered contaminants can cause suppression if present at high concentrations.[8]
-
Mobile phase additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression in electrospray ionization (ESI).[9]
Q3: How can I detect if ion suppression is affecting my DLPLTFGGGTK analysis?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative method helps identify the regions in your chromatogram where ion suppression occurs.[6][7] A solution of DLPLTFGGGTK is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A drop in the constant signal of DLPLTFGGGTK indicates the retention times at which interfering compounds are eluting.[6][7]
-
Post-Extraction Spike Analysis: This quantitative approach determines the extent of ion suppression.[7] You compare the signal response of DLPLTFGGGTK spiked into a blank matrix extract (post-extraction) to the response of DLPLTFGGGTK in a neat solvent. A lower signal in the matrix extract indicates ion suppression.[8]
Troubleshooting Guides
Issue 1: Low signal intensity or complete signal loss for DLPLTFGGGTK.
This is a classic symptom of significant ion suppression. Follow these troubleshooting steps to identify and mitigate the source of the suppression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity of DLPLTFGGGTK.
Detailed Steps:
-
Assess the presence and extent of ion suppression using the Post-Column Infusion and Post-Extraction Spike methods described in the FAQs.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing salts, phospholipids, and proteins.[1][6]
-
Liquid-Liquid Extraction (LLE): Can be effective for separating DLPLTFGGGTK from highly polar or non-polar interferences.[6][10]
-
Protein Precipitation (PPT): A simpler but often less clean method. While it removes the majority of proteins, it may not effectively remove phospholipids, which are a major cause of ion suppression.[4][6]
Table 1: Comparison of Sample Preparation Techniques
Technique Pros Cons Solid-Phase Extraction (SPE) High selectivity, excellent removal of interferences.[1] More time-consuming and costly. Liquid-Liquid Extraction (LLE) Good for specific matrix types. Can be labor-intensive, requires solvent optimization. | Protein Precipitation (PPT) | Simple, fast, and inexpensive.[6] | Less effective at removing phospholipids and other small molecules.[6] |
-
-
Optimize Chromatographic Separation:
-
Modify the LC Gradient: A shallower gradient can improve the separation between DLPLTFGGGTK and co-eluting interferences.[7]
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of interfering compounds relative to your peptide.[7]
-
Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to nonvolatile salts.[8]
-
-
Adjust Mass Spectrometer Parameters:
-
Tune Ion Source Parameters: Optimize parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature to maximize the signal for DLPLTFGGGTK.[2]
-
Consider a Different Ionization Source: While ESI is common for peptides, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile buffers and salts.[3][5]
-
Issue 2: Poor reproducibility of DLPLTFGGGTK quantification.
Inconsistent results are often a consequence of variable ion suppression between samples.
Logical Relationship for Improving Reproducibility
Caption: Logic for addressing poor reproducibility in DLPLTFGGGTK analysis.
Detailed Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for DLPLTFGGGTK will have a similar chemical structure and chromatographic behavior, and will therefore experience the same degree of ion suppression as the analyte.[1] By monitoring the ratio of the analyte to the SIL-IS, accurate and reproducible quantification can be achieved.
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is highly consistent across all samples to minimize variability in the matrix effects.
-
Develop a Robust Chromatographic Method: A method with good separation between DLPLTFGGGTK and the regions of ion suppression will be more robust and less prone to variability.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Detect Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-fitting
-
DLPLTFGGGTK standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
Prepare the Infusion Setup:
-
Prepare a solution of DLPLTFGGGTK in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Use a syringe pump to deliver the DLPLTFGGGTK solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[7]
-
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for DLPLTFGGGTK is observed in your data acquisition software.
-
Inject Blank Matrix: Inject a blank matrix extract onto the LC column and begin data acquisition.
-
Analyze the Chromatogram: Monitor the MRM transition for DLPLTFGGGTK. Any significant drop in the baseline signal indicates a region of ion suppression.[7] Compare the retention time of the suppression zone with the expected retention time of DLPLTFGGGTK.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
DLPLTFGGGTK standard
-
Blank matrix
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of DLPLTFGGGTK into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix Sample): Process a blank matrix sample through your entire sample preparation procedure. Spike the same amount of DLPLTFGGGTK as in Set A into the final extract.
-
Set C (Blank Matrix): A blank matrix sample carried through the entire procedure without any spiked analyte.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for DLPLTFGGGTK.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. escholarship.org [escholarship.org]
- 10. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Head-to-Head Battle: LC-MS/MS vs. ELISA for Pembrolizumab Quantification in Research and Drug Development
In the landscape of biotherapeutic drug development and clinical research, the precise quantification of monoclonal antibodies like pembrolizumab is paramount. As a leading immune checkpoint inhibitor, accurate measurement of its concentration in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and ensuring patient safety and efficacy. Two analytical powerhouses, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are the primary methods employed for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Quantitative Performance: A Tale of Two Techniques
The choice between LC-MS/MS and ELISA often hinges on key performance metrics such as sensitivity, dynamic range, accuracy, and precision. The following table summarizes the quantitative performance of both methods for pembrolizumab quantification based on published data.
| Performance Metric | LC-MS/MS | ELISA |
| Linearity Range | 1–100 µg/mL[1][2][3], 2–100 µg/mL[4][5] | 2.5–50 µg/mL[1][2][3], 0.03-1 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1][2][3], 2 µg/mL[4][5] | 2.5 µg/mL[1][2][3], 0.80 µg/mL[7] |
| Accuracy (% Bias) | 4.4% to 5.1%[1][2], 90.1–111.1%[4][5] | 84%-100%, 92.4 to 105.7%[3] |
| Precision (%CV) | Between-day precision <20% at LLOQ[1][2], Inter- and intra-assay precision <14.6%[4][5] | Intra-assay CV <20%, Inter-assay CV <20%[8], CV of 5.5% |
| Specificity | High, based on unique surrogate peptides | Can be susceptible to cross-reactivity with other immunoglobulins[6] |
Key Insights from the Data:
LC-MS/MS generally offers a wider linear dynamic range and a lower limit of quantification compared to ELISA, enabling the measurement of a broader range of pembrolizumab concentrations.[1][2][3][4][9][5] Both methods demonstrate excellent accuracy and precision, meeting the stringent requirements of regulatory guidelines. While ELISA is a highly sensitive and well-established technique, LC-MS/MS provides superior specificity by targeting unique surrogate peptides derived from the pembrolizumab molecule, minimizing the risk of cross-reactivity.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized experimental workflows for the quantification of pembrolizumab using LC-MS/MS and ELISA.
Detailed Experimental Protocols
For researchers looking to implement these methods, the following provides a detailed overview of the key experimental protocols.
LC-MS/MS Protocol
The LC-MS/MS method for pembrolizumab quantification typically involves a "bottom-up" proteomics approach, where the intact antibody is digested into smaller peptides, and a unique "surrogate" peptide is quantified.
1. Sample Preparation:
-
Albumin Depletion: To reduce matrix effects and improve sensitivity, abundant proteins like albumin are often depleted from plasma samples.[1]
-
Internal Standard Addition: A stable isotope-labeled full-length pembrolizumab-like antibody is added as an internal standard to account for variability during sample preparation and analysis.[1][2]
-
Denaturation, Reduction, and Alkylation: The protein is unfolded (denatured), disulfide bonds are broken (reduced), and the resulting free cysteines are capped (alkylated) to ensure efficient enzymatic digestion.
-
Trypsin Digestion: The protein is digested with trypsin, which cleaves at specific amino acid residues to generate a predictable set of peptides.[1]
-
Peptide Cleanup: The resulting peptide mixture is purified using solid-phase extraction to remove salts and other contaminants before LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The peptide mixture is separated using a reversed-phase LC column. A gradient of organic solvent is used to elute the peptides based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized and introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode to specifically select the precursor ion of the surrogate peptide, fragment it, and detect specific product ions. The area under the curve of the product ion chromatogram is proportional to the concentration of the surrogate peptide, and thus to the concentration of pembrolizumab in the original sample.[1]
ELISA Protocol
The most common format for pembrolizumab quantification is the sandwich ELISA.
1. Plate Coating:
-
A microtiter plate is coated with a capture antibody that specifically binds to pembrolizumab.[8][10] The plate is incubated overnight to allow the antibody to adhere to the surface.
2. Blocking:
-
Any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA).[10]
3. Sample and Standard Incubation:
-
Standards of known pembrolizumab concentration and the unknown samples are added to the wells of the plate.[8][11] The plate is incubated to allow pembrolizumab to bind to the capture antibody.
4. Detection Antibody Incubation:
-
After washing the plate to remove unbound substances, a detection antibody that also binds to pembrolizumab at a different epitope is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).[8][10][11]
5. Substrate Addition and Signal Development:
-
The plate is washed again, and a chromogenic substrate (e.g., TMB) is added.[11] The HRP enzyme catalyzes a reaction that produces a colored product.
6. Stopping the Reaction and Reading the Plate:
-
A stop solution is added to halt the color development.[11] The absorbance of the colored product in each well is measured using a microplate reader. The concentration of pembrolizumab in the samples is determined by comparing their absorbance values to a standard curve generated from the known standards.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and ELISA are robust and reliable methods for the quantification of pembrolizumab. The choice between them depends on the specific requirements of the study.
-
ELISA is a cost-effective, high-throughput method that is well-suited for routine analysis of large numbers of samples. Its ease of use and availability of commercial kits make it an attractive option for many laboratories.[8][11][12]
-
LC-MS/MS offers superior specificity and a wider dynamic range, making it the preferred method for applications requiring high accuracy and the ability to measure a broad range of concentrations.[1][2] It is particularly valuable in complex matrices and for cross-validation of ELISA results. While the initial instrument cost is higher and the workflow can be more complex, its advantages in specificity and multiplexing capabilities are significant.[4][9]
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision and generate high-quality, reliable data for their pembrolizumab quantification needs.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. ibl-international.com [ibl-international.com]
- 9. promise-proteomics.com [promise-proteomics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. assaygenie.com [assaygenie.com]
- 12. affinityimmuno.com [affinityimmuno.com]
A Comparative Guide to the Cross-Validation of a Multiplex LC-MS/MS Method for Pembrolizumab Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a multiplex liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pembrolizumab in plasma against a traditional ligand-binding assay (ELISA). The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in selecting the appropriate bioanalytical method for their needs.
Introduction
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, a critical immune checkpoint. Accurate quantification of pembrolizumab in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, and therapeutic drug monitoring. While enzyme-linked immunosorbent assays (ELISAs) have traditionally been the standard for protein quantification, LC-MS/MS methods are emerging as a powerful alternative, offering high specificity and the potential for multiplexing.[1][2]
This guide details the cross-validation of a multiplex LC-MS/MS method with an ELISA, summarizing their performance characteristics and providing detailed experimental protocols.
Comparative Performance Data
The following table summarizes the quantitative performance of a multiplex LC-MS/MS method for pembrolizumab and a comparative ELISA.[3][4][5]
| Parameter | Multiplex LC-MS/MS | ELISA |
| Linearity Range | 2 - 100 µg/mL | 2.5 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | 2.5 µg/mL |
| Intra-assay Precision (CV%) | <14.6% | Not explicitly stated |
| Inter-assay Precision (CV%) | 1.0 - 13.1% | Below 20% at LLOQ |
| Accuracy | 90.1 - 111.1% | 4.4 - 5.1% (error) |
| Mean Absolute Bias (vs. reference) | 10.6% (range 3.0 - 19.9%) | - |
Experimental Protocols
Multiplex LC-MS/MS Method
This method allows for the simultaneous quantification of multiple monoclonal antibodies, including pembrolizumab.[4][5][6]
1. Sample Preparation:
-
Utilize a ready-to-use kit (e.g., mAbXmise) for monoclonal antibody extraction from plasma samples.
-
Add a full-length stable-isotope-labeled antibody as an internal standard to the samples.
-
The specific sample preparation protocol involves albumin depletion followed by trypsin digestion to generate surrogate peptides for analysis.[3][7]
2. Liquid Chromatography:
-
Employ a suitable LC system for the separation of the target surrogate peptides.
-
The specific column and mobile phase composition should be optimized for the separation of the peptides of interest.
3. Mass Spectrometry:
-
Utilize a tandem mass spectrometer for the detection and quantification of the surrogate peptides.
-
For pembrolizumab, the surrogate peptide LC8 is commonly used for quantification.[3][8][9]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each surrogate peptide.
4. Data Analysis:
-
Quantify the concentration of pembrolizumab by comparing the peak area ratio of the analyte surrogate peptide to the internal standard against a calibration curve.
In-House ELISA Method
This protocol outlines a standard sandwich ELISA for the quantification of pembrolizumab.[3]
1. Plate Coating:
-
Coat a 96-well plate with a suitable capture antibody (e.g., anti-human IgG).
-
Incubate the plate to allow for antibody binding and then wash to remove unbound antibody.
2. Sample Incubation:
-
Add plasma samples and calibration standards to the coated wells.
-
Incubate to allow pembrolizumab to bind to the capture antibody.
-
Wash the plate to remove unbound sample components.
3. Detection Antibody Incubation:
-
Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the detection antibody to bind to the captured pembrolizumab.
-
Wash the plate to remove unbound detection antibody.
4. Signal Development:
-
Add a substrate for the enzyme, which will produce a colorimetric signal.
-
Stop the reaction after a specific time.
5. Data Analysis:
-
Measure the absorbance of each well using a plate reader.
-
Determine the concentration of pembrolizumab in the samples by interpolating from the calibration curve.
Methodology Visualization
Multiplex LC-MS/MS Experimental Workflow for Pembrolizumab Quantification.
Logical Flow of Cross-Validation Between Analytical Methods.
Discussion
The cross-validation between the multiplex LC-MS/MS method and ELISA demonstrates a good correlation, though a mean absolute bias of 10.6% was observed with the multiplex method.[4][5] This level of agreement is generally considered acceptable for bioanalytical method validation. It is important to note that ELISA and LC-MS/MS measure different attributes of the antibody. ELISA measures the active, binding form of the antibody, while LC-MS/MS measures the total amount of the antibody based on a specific surrogate peptide.[10] The presence of anti-drug antibodies (ADAs) can interfere with ELISA measurements, potentially leading to an underestimation of the drug concentration, whereas LC-MS/MS is less susceptible to this interference.[10]
The multiplexing capability of the LC-MS/MS method is a significant advantage, allowing for the simultaneous measurement of pembrolizumab and other monoclonal antibodies that may be co-administered.[6] This can be particularly beneficial in clinical settings where patients may be on combination therapies.
Conclusion
Both multiplex LC-MS/MS and ELISA are valid methods for the quantification of pembrolizumab. The choice of method will depend on the specific requirements of the study. LC-MS/MS offers higher specificity, the ability to multiplex, and less susceptibility to interference from ADAs. ELISA, on the other hand, may be more readily available in some laboratories and provides information on the functional binding of the antibody. The data presented in this guide can aid researchers in making an informed decision based on the analytical performance and the specific questions being addressed in their research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Liquid chromatography-mass spectrometry method for the quantification of an anti-sclerostin monoclonal antibody in cynomolgus monkey serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promise-proteomics.com [promise-proteomics.com]
- 5. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surrogate Peptide Methods for the Quantification of Pembrolizumab
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic monoclonal antibodies is paramount. This guide provides a detailed comparison of surrogate peptide methods for the quantification of Pembrolizumab (Keytruda®), a humanized IgG4 monoclonal antibody against the programmed cell death 1 (PD-1) receptor.
The surrogate peptide approach, which involves the enzymatic digestion of the therapeutic antibody and subsequent LC-MS/MS quantification of a unique, proteotypic peptide, has become a standard in bioanalytical laboratories. This method offers high sensitivity and specificity. The choice of the surrogate peptide is critical to the accuracy and precision of the assay.
This guide focuses on two potential surrogate peptides for Pembrolizumab: DLPLTFGGGTK and ASGYTFTNYYMYWVR .
Performance Comparison of Surrogate Peptides
A key consideration in developing a robust surrogate peptide assay is the selection of a peptide that provides adequate sensitivity and reproducibility. Studies have shown that while multiple proteotypic peptides can be identified for Pembrolizumab, not all are suitable for quantification in biological matrices.
One study that developed and validated an LC-MS/HRMS method for Pembrolizumab quantification initially identified both DLPLTFGGGTK (from the light chain, designated as LC8) and ASGYTFTNYYMYWVR (from the heavy chain, designated as HC5) as potential surrogate peptides. However, early tests at the lower limit of quantification (LLOQ) in a plasma matrix revealed that only the DLPLTFGGGTK peptide was sensitive enough for satisfactory detection and quantification[1]. Consequently, the validated method for Pembrolizumab quantification was based solely on the DLPLTFGGGTK surrogate peptide[1].
While a direct quantitative comparison with a fully validated ASGYTFTNYYMYWVR-based assay is limited due to its reported lower sensitivity, the performance of the DLPLTFGGGTK method has been well-characterized.
Quantitative Performance of the DLPLTFGGGTK Surrogate Peptide Method
The following table summarizes the validation parameters of an LC-MS/HRMS assay for the quantification of Pembrolizumab in human plasma using the DLPLTFGGGTK surrogate peptide[1][2][3].
| Parameter | Performance Metric |
| Linearity Range | 1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy | 4.4% to 5.1% |
| Precision (Inter-day) | Below 20% at LLOQ |
| Internal Standard | Full-length stable isotope-labeled Pembrolizumab-like (SIL-PBZ-like) |
Experimental Protocols
A detailed experimental protocol for the quantification of Pembrolizumab using the DLPLTFGGGTK surrogate peptide is outlined below. This protocol is based on a validated LC-MS/HRMS method[1].
Sample Preparation
This protocol utilizes an albumin depletion step to reduce matrix effects from human plasma.
-
Materials:
-
Human plasma samples
-
Pembrolizumab calibration standards and quality controls
-
Full-length stable isotope-labeled Pembrolizumab-like (SIL-PBZ-like) internal standard
-
Isopropanol (IPA)
-
Trichloroacetic acid (TCA)
-
Low adsorption microcentrifuge tubes
-
-
Procedure:
-
To 20 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of SIL-PBZ-like internal standard (10 µg/mL).
-
Add 400 µL of isopropanol containing 1% TCA.
-
Vortex vigorously.
-
Centrifuge at 1500 x g for 5 minutes.
-
Carefully discard the supernatant containing the albumin.
-
The remaining pellet contains the IgG fraction, including Pembrolizumab.
-
Tryptic Digestion
The following protocol details the enzymatic digestion of the isolated IgG fraction to generate the surrogate peptides.
-
Materials:
-
Ammonium bicarbonate buffer
-
Trypsin (MS-grade)
-
-
Procedure:
-
Re-suspend the protein pellet from the sample preparation step in an appropriate volume of ammonium bicarbonate buffer.
-
Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for a defined period (e.g., 4 hours to overnight) to ensure complete digestion.
-
Stop the digestion by adding an acid, such as formic acid.
-
LC-MS/HRMS Analysis
The digested samples are then analyzed by a high-resolution mass spectrometer to quantify the DLPLTFGGGTK peptide.
-
Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase to elute the peptides.
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Precursor Ion (m/z) for DLPLTFGGGTK: 553.2980 (doubly charged ion, [M+2H]²⁺)
-
Precursor Ion (m/z) for SIL-DLPLTFGGGTK: 557.3051 (doubly charged ion, [M+2H]²⁺)
-
Product Ions for Quantification: y9²⁺ and y7⁺ were reported to be summed for quantification[1].
-
Acquisition Mode: Full scan with data-dependent MS2 or parallel reaction monitoring (PRM).
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the Pembrolizumab quantification workflow using the DLPLTFGGGTK surrogate peptide.
Caption: Experimental workflow for Pembrolizumab quantification.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Surrogate Peptides for Pembrolizumab Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pembrolizumab in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The gold-standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the selection of surrogate peptides produced by tryptic digestion of the monoclonal antibody.
This guide provides a comparison of the well-established surrogate peptide for pembrolizumab with a potential alternative, offering supporting experimental data and detailed protocols to aid in assay development and validation.
The Established Standard: The LC8 Peptide
The most commonly utilized and extensively validated surrogate peptide for pembrolizumab is derived from the light chain and is designated as LC8. One study identified LC8 as the most abundant peptide following trypsin digestion, making it a highly sensitive choice for quantification.[1]
Sequence: DLPLTFGGGTK Chain: Light Chain
An Alternative Candidate: A Universal Heavy Chain Peptide
A potential alternative surrogate peptide is located in the constant region (Fc) of the pembrolizumab heavy chain. This peptide, VVSVLTVLHQDWLNGK, is a "universal" surrogate peptide for human IgG1, IgG3, and IgG4 subclasses, offering the potential for a more harmonized analytical approach across different antibody therapeutics.
Sequence: VVSVLTVLHQDWLNGK Chain: Heavy Chain
Performance Comparison
The following table summarizes the key performance characteristics of the established LC8 peptide and the alternative universal heavy chain peptide for the quantification of pembrolizumab.
| Parameter | LC8 Peptide | Universal Heavy Chain Peptide (VVSVLTVLHQDWLNGK) |
| Linearity Range | 1 - 100 µg/mL[1][2] | 0.1 - 50 µg/mL (for a generic IgG1) |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1][2] | 0.1 µg/mL (for a generic IgG1) |
| Accuracy (% Bias) | 4.4% to 5.1%[1] | 85% - 115% (for a generic IgG1) |
| Precision (% CV) | < 20% at LLOQ[1] | < 7% (for a generic IgG1) |
Experimental Methodologies
Sample Preparation and Tryptic Digestion
A robust and reproducible sample preparation workflow is paramount for accurate quantification. The following protocol is a representative method for the analysis of pembrolizumab in human plasma.[1]
-
Albumin Depletion: To 20 µL of plasma, add 20 µL of a stable isotope-labeled pembrolizumab-like internal standard (10 µg/mL). Precipitate albumin by adding 400 µL of isopropanol containing 1% trichloroacetic acid. Vortex and centrifuge at 1500 x g for 5 minutes. Discard the supernatant.
-
Reduction and Alkylation: Resuspend the pellet in a denaturing buffer. Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free sulfhydryls with iodoacetamide (IAM).
-
Tryptic Digestion: Perform an in-solution digestion using trypsin at a 1:20 enzyme-to-protein ratio at 37°C.
-
Sample Clean-up: Acidify the sample to stop the digestion and perform solid-phase extraction (SPE) to purify the peptides before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The digested peptides are separated and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Column: A C18 reverse-phase column is typically used for peptide separation.
-
Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.
-
Mass Spectrometry: The instrument is tuned for the specific precursor and product ions of the target surrogate peptides and their stable isotope-labeled internal standards.
Visualizing the Workflow and Pembrolizumab's Mechanism
To further elucidate the analytical process and the therapeutic action of pembrolizumab, the following diagrams are provided.
Experimental workflow for pembrolizumab quantification.
Pembrolizumab's mechanism of action.
Conclusion
While the LC8 peptide remains the well-characterized and reliable choice for pembrolizumab quantification, the universal heavy chain peptide presents a viable alternative, particularly for laboratories analyzing multiple human IgG-based therapeutics. The selection of a surrogate peptide should be based on a thorough validation that considers the specific requirements of the assay, including sensitivity, selectivity, and the biological matrix being analyzed. This guide provides a foundational comparison to inform the development of robust and accurate bioanalytical methods for pembrolizumab.
References
Comparative Analysis of Targeted Mass Spectrometry using the DLPLTFGGGTK Peptide for Protein Quantification
In the landscape of protein quantification, researchers demand methods that offer high specificity, sensitivity, and reproducibility. Targeted mass spectrometry, utilizing stable isotope-labeled (SIL) peptides, has emerged as a powerful alternative to traditional ligand-binding assays. This guide provides a detailed comparison between targeted mass spectrometry, specifically using the proteotypic peptide DLPLTFGGGTK as an internal standard, and other conventional protein quantification techniques such as ELISA and Western Blotting.
The core principle of this advanced mass spectrometry method involves introducing a known quantity of a synthetic, heavy-isotope-labeled version of the target peptide (e.g., DLPLTFGGGTK containing ¹³C or ¹⁵N isotopes) into a biological sample. This SIL peptide is chemically identical to its endogenous, "light" counterpart but is distinguishable by its mass. By comparing the mass spectrometer signal intensity of the light peptide from the target protein to the heavy SIL peptide standard, one can achieve precise and accurate absolute quantification of the protein of interest.
Quantitative Performance Comparison
The selection of a quantification method is critically dependent on the specific requirements of the experiment, such as desired sensitivity, throughput, and the need for absolute versus relative data. The following table summarizes the key performance characteristics of targeted mass spectrometry using a SIL peptide like DLPLTFGGGTK compared to ELISA and Western Blotting.
| Feature | Targeted Mass Spectrometry (w/ SIL Peptide DLPLTFGGGTK) | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blotting |
| Specificity | Very High (Determined by peptide sequence and fragment ions) | High (Dependent on antibody-antigen binding) | Moderate (Dependent on antibody; risk of off-target binding) |
| Quantification | Absolute or Relative | Relative or Semi-Quantitative (Absolute requires standard curve) | Semi-Quantitative |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) | Low (ng/mL range) |
| Dynamic Range | Wide (4-6 orders of magnitude) | Narrow (2-3 orders of magnitude) | Very Narrow (1-2 orders of magnitude) |
| Multiplexing | High (Can measure 10s to 100s of peptides in one run) | Low (Typically one analyte per well; limited multiplexing) | Low (Limited by gel resolution and antibody availability) |
| Throughput | Moderate to High | High (96/384-well plates) | Low |
| Reproducibility | High (CVs typically <15%) | Moderate (CVs can be 15-20%) | Low (Often qualitative or semi-quantitative) |
| Antibody Requirement | No | Yes (Requires a matched pair of specific antibodies) | Yes (Requires a specific primary and secondary antibody) |
Experimental Methodologies
1. Targeted Mass Spectrometry with SIL Peptide Internal Standard
This protocol outlines the key steps for quantifying a target protein using the SIL peptide DLPLTFGGGTK.
-
Sample Preparation: Proteins are extracted from the biological matrix (e.g., plasma, tissue lysate). A known, fixed amount of the heavy-labeled DLPLTFGGGTK peptide is spiked into the sample. The protein mixture is then denatured, reduced, alkylated, and digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is specifically instructed to isolate both the light (endogenous) and heavy (spiked-in) DLPLTFGGGTK peptides based on their precursor mass-to-charge ratio (m/z).
-
Fragmentation and Detection: The isolated precursor ions are fragmented, and specific fragment ions are detected. This highly specific process is often referred to as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Data Analysis: The signal intensities of the fragment ions from the endogenous peptide are compared to those from the known quantity of the SIL peptide standard. The ratio of these signals is used to calculate the precise concentration of the endogenous peptide, and thus the parent protein, in the original sample.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: A 96-well plate is coated with a capture antibody specific to the target protein.
-
Blocking: Non-specific binding sites on the surface are blocked.
-
Incubation: The biological sample is added, and the target protein is captured by the antibody.
-
Detection: A second, detection antibody (linked to an enzyme) is added, which binds to a different epitope on the target protein.
-
Signal Generation: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, fluorescent). The signal intensity is proportional to the amount of protein in the sample and is quantified by comparison to a standard curve.
3. Western Blotting
-
Protein Separation: Proteins from a sample lysate are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is captured on film or by a digital imager. The band intensity provides semi-quantitative information about the protein's abundance.
Visualizations of Workflow and Principle
The following diagrams illustrate the experimental workflow and the underlying principle of quantification using a SIL peptide in a targeted mass spectrometry experiment.
Specificity of the DLPLTFGGGTK Peptide for Pembrolizumab: A Comparative Guide
In the realm of therapeutic drug monitoring and pharmacokinetic (PK) studies of monoclonal antibodies (mAbs), the accurate and specific quantification of the drug is paramount. For the anti-PD-1 antibody pembrolizumab (Keytruda®), a key tool in this process is the surrogate peptide DLPLTFGGGTK. This guide provides a comprehensive comparison of the specificity of this peptide for pembrolizumab, detailing the underlying principles, experimental validation, and comparison with alternative methodologies.
The Principle of Proteotypic Peptides for Specific Quantification
The specificity of the DLPLTFGGGTK peptide for pembrolizumab is rooted in the concept of proteotypic peptides . In mass spectrometry-based proteomics, a proteotypic peptide is a peptide fragment generated by enzymatic digestion (typically with trypsin) that is unique to a single protein within a complex sample, such as human plasma. By selecting and quantifying a proteotypic peptide, researchers can infer the concentration of the parent protein from which it was derived.
For a therapeutic antibody like pembrolizumab, which is a humanized IgG4-kappa monoclonal antibody, the ideal surrogate peptide must be located in a variable region of the antibody to distinguish it from endogenous human immunoglobulins. The peptide DLPLTFGGGTK, designated as LC8, is derived from the light chain of pembrolizumab and has been selected for this purpose.[1][2][3] Its utility lies in its unique amino acid sequence, which is not found in other co-administered antibodies or endogenous human proteins.
In-Silico Specificity Analysis: A Comparative Sequence Alignment
To establish the specificity of the DLPLTFGGGTK peptide, an in-silico analysis comparing the light chain sequences of pembrolizumab with other widely used therapeutic monoclonal antibodies is essential. The table below presents the full light chain amino acid sequence of pembrolizumab and highlights the location of the DLPLTFGGGTK peptide. A subsequent comparison with the light chain sequences of other mAbs demonstrates its uniqueness.
Table 1: Light Chain Amino Acid Sequence of Pembrolizumab and Other Monoclonal Antibodies
| Monoclonal Antibody | Light Chain Amino Acid Sequence | Presence of DLPLTFGGGTK |
| Pembrolizumab | EIVLTQSPATLSLSPGERATLSCRASKGVSTSGYSYLHWYQQKPGQAPRLLIYLASYLESGVPARFSGSGSGTDFTLTISSLEPEDFAVYYCQHSRDDLPLTFGGGTK VEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[4][5][6] | Yes |
| Nivolumab | EIVLTQSPATLSLSPGERATLSCRASQSVSSYLAWYQQKPGQAPRLLIYDASNRATGIPARFSGSGSGTDFTLTISSLEPEDFAVYYCQQSSNWPRTFGQGTKVEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[2][7] | No |
| Rituximab | QIVLSQSPAILSASPGEKVTMTCRASSSVSYIHWFQQKPGSSPKPWIYATSNLASGVPVRFSGSGSGTSYSLTISRVEAEDAATYYCQQWTSNPPTFGGGTKLEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC | No |
| Adalimumab | DIQMTQSPSSLSASVGDRVTITCRASQGIRNYLAWYQQKPGKAPKLLIYAASTLQSGVPSRFSGSGSGTDFTLTISSLQPEDVATYYCQRYNRAPYTFGQGTKVEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[8][9] | No |
| Trastuzumab | DIQMTQSPSSLSASVGDRVTITCRASQDVNTAVAWYQQKPGKAPKLLIYSASFLYSGVPSRFSGSRSGTDFTLTISSLQPEDFATYYCQQHYTTPPTFGQGTKVEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[10][11] | No |
| Bevacizumab | DIQMTQSPSSLSASVGDRVTITCSASQDISNYLNWYQQKPGKAPKVLIYFTSSLHSGVPSRFSGSGSGTDFTLTISSLQPEDFATYYCQQYSTVPWTFGQGTKVEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[12] | No |
| Cetuximab | DILLTQSPVILSVSPGERVSFSCRASQSIGTNIHWYQQRTNGSPRLLIKYASESISGIPSRFSGSGSGTDFTLSINSVESEDIADYYCQQNNNWPTTFGAGTKLELKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC[13] | No |
| Infliximab | DIQMTQSPSSLSASVGDRVTITCRASQGISSALAWYQQKPGKAPKLLIYDASRLETGVPSRFSGSGSGTDFTLTISSLQPEDFATYYCQQFNSYPFTFGPGTKVDIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC | No |
As the sequence alignment demonstrates, the DLPLTFGGGTK peptide is unique to pembrolizumab among this selection of prominent therapeutic antibodies, confirming its suitability as a specific surrogate for quantification.
Experimental Workflow and Performance Data
The quantification of pembrolizumab using the DLPLTFGGGTK peptide is typically performed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-MS/HRMS).[1][2] This method offers high sensitivity and specificity.
Experimental Protocol: LC-MS/HRMS Quantification
-
Sample Preparation:
-
An internal standard, a stable isotope-labeled version of pembrolizumab (SIL-pembrolizumab), is added to the plasma sample.[1]
-
Albumin, the most abundant protein in plasma, is depleted to reduce matrix effects.[1]
-
The remaining proteins, including pembrolizumab and the internal standard, are denatured, reduced, and alkylated to unfold the protein structure.
-
Trypsin is added to digest the proteins into smaller peptides.
-
-
Liquid Chromatography (LC):
-
The peptide mixture is injected into a liquid chromatograph.
-
The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer selects the precursor ion corresponding to the DLPLTFGGGTK peptide (and its stable isotope-labeled counterpart) based on its specific mass-to-charge ratio (m/z).
-
The selected precursor ions are fragmented, and the resulting fragment ions (product ions) are detected. The intensity of specific fragment ions is proportional to the amount of the peptide in the sample.
-
Below is a diagram illustrating the experimental workflow for pembrolizumab quantification.
Caption: Experimental workflow for pembrolizumab quantification.
Quantitative Performance Data
The LC-MS/HRMS method utilizing the DLPLTFGGGTK peptide has been validated and demonstrates excellent analytical performance.
Table 2: Performance Characteristics of the LC-MS/HRMS Assay for Pembrolizumab
| Parameter | Result | Reference |
| Linearity Range | 1–100 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 1 µg/mL | [1][2] |
| Accuracy | 4.4% to 5.1% | [1][2] |
| Between-Day Precision | < 20% at LOQ | [1][2] |
These data indicate that the method is reliable, accurate, and precise for the quantification of pembrolizumab in human plasma over a clinically relevant concentration range.
Comparison with Alternative Methods: ELISA
An alternative to mass spectrometry for quantifying pembrolizumab is the enzyme-linked immunosorbent assay (ELISA).
Table 3: Comparison of LC-MS/HRMS and ELISA for Pembrolizumab Quantification
| Feature | LC-MS/HRMS (using DLPLTFGGGTK) | ELISA |
| Principle | Detection of a specific peptide fragment after digestion. | Antibody-antigen binding. |
| Specificity | Based on the unique amino acid sequence of the surrogate peptide. High specificity. | Relies on the specificity of the capture and detection antibodies. Potential for cross-reactivity with other antibodies or interfering substances. |
| Development Time | Can be faster to develop for new antibodies as it does not require the generation of specific antibody reagents. | Requires development and validation of specific capture and detection antibodies, which can be time-consuming. |
| Multiplexing | Can be adapted to quantify multiple antibodies simultaneously. | Typically measures one analyte at a time. |
| Linearity Range | 1–100 µg/mL[1][2] | 2.5–50 µg/mL (for an in-house developed assay)[1][2] |
| Interference | Less prone to interference from anti-drug antibodies (ADAs). | Can be affected by ADAs, which may block the binding sites for the assay antibodies. |
The logical relationship for selecting a quantification method is outlined in the diagram below.
Caption: Method selection for pembrolizumab quantification.
Conclusion
The DLPLTFGGGTK peptide is a highly specific and reliable surrogate for the quantification of pembrolizumab in complex biological matrices. Its specificity is derived from its unique amino acid sequence within the light chain of the pembrolizumab molecule, a fact substantiated by in-silico sequence comparisons with other therapeutic antibodies. The LC-MS/HRMS method, which utilizes this peptide, offers a robust, accurate, and precise alternative to traditional immunoassays like ELISA, with distinct advantages in terms of specificity and reduced susceptibility to certain types of interference. For researchers and drug development professionals, the use of the DLPLTFGGGTK peptide in a mass spectrometry-based workflow represents a state-of-the-art approach for the pharmacokinetic assessment of pembrolizumab.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Remicade (Infliximab) - Proteopedia, life in 3D [proteopedia.org]
- 4. High-resolution crystal structure of the therapeutic antibody pembrolizumab bound to the human PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG DRUG: Pembrolizumab [kegg.jp]
- 6. Details [i.uestc.edu.cn]
- 7. KEGG DRUG: Nivolumab [genome.jp]
- 8. docs.cinnagen.com [docs.cinnagen.com]
- 9. KEGG DRUG: Adalimumab [genome.jp]
- 10. Details [i.uestc.edu.cn]
- 11. rcsb.org [rcsb.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
Inter-laboratory comparison of pembrolizumab quantification assays.
A Comparative Guide to Pembrolizumab Quantification Assays
This guide provides a detailed comparison of commonly employed bioanalytical methods for the quantification of pembrolizumab in human plasma. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of assay performance, supported by experimental data, to aid in the selection of the most appropriate method for their specific research needs. The primary focus is on the comparison between ligand binding assays, such as ELISA, and mass spectrometry-based methods like LC-MS/HRMS.
Quantitative Performance of Pembrolizumab Quantification Assays
The selection of a suitable bioanalytical method is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, and therapeutic drug monitoring. The following tables summarize the key quantitative performance parameters of different pembrolizumab quantification assays as reported in recent studies.
Table 1: Comparison of LC-MS/HRMS and ELISA Assay Parameters
| Parameter | LC-MS/HRMS | In-house ELISA |
| Linearity Range (µg/mL) | 1 - 100 | 2.5 - 50 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 | 2.5 |
| Accuracy (%) | 4.4 - 5.1 | Not explicitly stated |
| Between-Day Precision (% CV) | < 20 at LLOQ | Not explicitly stated |
| Correlation (Pearson r²) | \multicolumn{2}{c}{0.94 (between LC-MS/HRMS and ELISA)} | |
| Data sourced from a comparative study analyzing 70 plasma samples from cancer patients treated with pembrolizumab.[1] |
Table 2: Performance of a Multiplex LC-MS/MS Method for Pembrolizumab
| Parameter | Value |
| Linearity Range (µg/mL) | 2 - 100 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 2 |
| Inter-assay Precision (% CV) | 1.0 - 13.1 |
| Intra-assay Precision (% CV) | < 14.6 |
| Accuracy (%) | 90.1 - 111.1 |
| Mean Absolute Bias vs. Reference Method (%) | 10.6 |
| This method allows for the simultaneous quantification of seven different monoclonal antibodies, including pembrolizumab.[2] |
Table 3: Performance of a UPLC Method for Pembrolizumab
| Parameter | Value |
| Linearity Range (ng/mL) | 25 - 1000 |
| Intra-day Precision (% CV) | 0.48 - 3.42 |
| Inter-day Precision (% CV) | < 2.31 |
| Intra-day Accuracy (%) | 96.68 - 105.51 |
| Inter-day Accuracy (%) | 97.22 - 105.51 |
| This UPLC method was developed for the simultaneous determination of trastuzumab and pembrolizumab in rat plasma.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the LC-MS/HRMS and in-house ELISA methods.
LC-MS/HRMS Method for Pembrolizumab Quantification
This method involves the use of a full-length stable isotope-labeled pembrolizumab-like antibody as an internal standard.[1]
-
Sample Preparation:
-
Albumin depletion from plasma samples.
-
Trypsin digestion to generate surrogate peptides.
-
-
Chromatography:
-
Liquid chromatography is used to separate the surrogate peptides.
-
-
Mass Spectrometry:
In-house ELISA Method for Pembrolizumab Quantification
The in-house ELISA was developed for comparison with the LC-MS/HRMS method.[1]
-
Coating: Microtiter plates are coated with a capture antibody specific for pembrolizumab.
-
Incubation: Patient plasma samples, calibrators, and controls are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of pembrolizumab is determined from a standard curve.
Visualizing the Inter-laboratory Comparison Workflow
To ensure consistency and reliability of results across different laboratories, a structured workflow for inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.
Considerations for Assay Selection
The choice between an LC-MS-based method and an ELISA depends on several factors. LC-MS/HRMS offers high specificity and a broad dynamic range, making it a robust method for clinical research and therapeutic drug monitoring.[1] However, it requires specialized equipment and expertise.
ELISA, on the other hand, is a more commonly available technique and can be more cost-effective for high-throughput analysis. The presence of anti-drug antibodies (ADAs) can potentially interfere with ligand binding assays, leading to discrepancies in measured concentrations compared to LC-MS methods, which may measure total drug concentration.[4]
A study comparing a multiplex LC-MS/MS method with reference ELISA or other LC-MS/MS assays for several monoclonal antibodies, including pembrolizumab, found a good correlation, suggesting that a well-validated multiplex method can be a viable alternative for routine therapeutic drug monitoring.[2] The cross-validation showed a mean absolute bias of 10.6% between the multiplex and reference methods.[2][5]
Ultimately, the selection of the most appropriate assay should be based on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput, and available resources.
References
- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promise-proteomics.com [promise-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Characteristics of the DLPLTFGGGTK LC-MS/MS Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of the peptide DLPLTFGGGTK. As specific experimental data for this peptide is not publicly available, this document presents representative performance metrics based on established LC-MS/MS methodologies for peptide analysis. The information herein is intended to serve as a practical reference for researchers developing and evaluating similar assays.
Comparative Performance of Peptide Quantification Methods
The quantification of peptides in complex biological matrices can be achieved through various analytical techniques. LC-MS/MS is a widely adopted platform due to its high sensitivity, specificity, and wide dynamic range. Below is a comparison of a typical targeted LC-MS/MS assay with an alternative method, a label-free LC-MS approach.
| Performance Characteristic | DLPLTFGGGTK LC-MS/MS Assay (Hypothetical) | Label-Free LC-MS |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1-10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
| Dynamic Range | 4 orders of magnitude | 2-3 orders of magnitude |
| Intra-assay Precision (%CV) | < 15% | < 20% |
| Inter-assay Precision (%CV) | < 15% | < 30% |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±25% of nominal value |
| Specificity | High (based on precursor and fragment ion masses) | Moderate to High (dependent on chromatographic resolution) |
| Throughput | High | Moderate |
| Internal Standard Requirement | Stable Isotope Labeled (SIL) Peptide | Not required |
Experimental Protocols
A robust and reliable LC-MS/MS assay for peptide quantification involves several key steps, from sample preparation to data analysis. The following is a representative protocol for the analysis of DLPLTFGGGTK in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Collection : Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking : Thaw plasma samples on ice. Spike 100 µL of plasma with 10 µL of a stable isotope-labeled (SIL) internal standard of DLPLTFGGGTK at a concentration of 100 ng/mL.
-
Protein Precipitation : Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction :
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the peptide with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of 0.1% formic acid in water.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : 5-40% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ion Source : Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
DLPLTFGGGTK: Precursor ion (m/z) -> Fragment ion (m/z)
-
SIL-DLPLTFGGGTK: Precursor ion (m/z) -> Fragment ion (m/z)
-
-
Instrument Parameters : Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific peptide and instrument.
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve by spiking known concentrations of a DLPLTFGGGTK standard into a surrogate matrix (e.g., stripped plasma).
-
Quantification : Determine the concentration of DLPLTFGGGTK in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in the DLPLTFGGGTK LC-MS/MS assay.
Caption: Experimental workflow for the DLPLTFGGGTK LC-MS/MS assay.
Caption: Logical relationship of analyte and internal standard in LC-MS/MS.
Safety Operating Guide
Navigating the Safe Disposal of DLPLTFGGGTK TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides are paramount for laboratory safety and environmental responsibility. DLPLTFGGGTK TFA, a peptide salt, requires careful management due to the presence of trifluoroacetic acid (TFA), a corrosive and environmentally harmful substance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Understanding the Compound
This compound is a synthetic peptide where the peptide molecule is ionically bound to a trifluoroacetate counter-ion. Trifluoroacetic acid is commonly used in the final cleavage step of peptide synthesis and for purification. While the peptide sequence itself has specific biological properties, the primary hazard consideration for disposal stems from the TFA component. TFA is a strong acid that is corrosive, can cause severe skin burns and eye damage, is harmful if inhaled, and poses a danger to aquatic life with long-lasting effects.[1][2][3][4][5][6][7] Therefore, this compound waste must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. Safe handling is the first step to safe disposal.
Essential PPE includes:
-
Chemical-resistant gloves: Nitrile gloves are a standard recommendation. Always change gloves immediately if they become contaminated.[8][9]
-
Safety glasses or goggles: Protect against accidental splashes of reconstituted peptide solutions.[9]
-
Laboratory coat or apron: To protect skin and clothing from spills.[9]
All handling of this compound, both in its lyophilized powder form and when reconstituted, should be conducted in a designated, clean area, preferably within a chemical fume hood or a biosafety cabinet to prevent inhalation of airborne particles.[8][9][10]
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must adhere to strict institutional and regulatory guidelines for hazardous waste.
Step 1: Waste Segregation All waste contaminated with this compound must be segregated from general laboratory trash and other chemical waste streams. This includes:
-
Unused or expired lyophilized peptide.
-
Remaining peptide solutions.
-
Contaminated vials and caps.
-
Used pipette tips, syringes, and other disposable labware.
-
Contaminated PPE (gloves, etc.).
Step 2: Waste Collection
-
Solid Waste: Collect all contaminated solid materials (vials, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The container should be made of a material compatible with TFA.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[8] Do not pour any peptide solution down the drain.[8][9][11] The container should be stored in secondary containment to prevent spills.[8]
Step 3: Labeling Hazardous Waste Properly label all hazardous waste containers with the full chemical name ("DLPLTFGGGTK Trifluoroacetate" or "Waste Peptide containing Trifluoroacetic Acid") and appropriate hazard symbols (e.g., corrosive).[8][12] Avoid using abbreviations.[8]
Step 4: Storage of Hazardous Waste Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[12] This area should be away from incompatible materials, such as strong bases, oxidizing agents, and metals.[1][3][8][13]
Step 5: Arranging for Disposal Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[8][9] Follow their specific procedures for waste collection requests.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Size | Action |
| Minor Spill (<500 mL) within a fume hood | 1. Ensure PPE is worn. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).[5][7][12] 3. Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container. 4. Clean the spill area with an appropriate decontaminating solution and wipe it down. 5. Dispose of all cleanup materials as hazardous waste. |
| Major Spill (>500 mL) or any spill outside a fume hood | 1. Alert others in the immediate area and evacuate.[8][12] 2. If there is an inhalation hazard, hold your breath and leave the room. Close the door behind you.[1] 3. Contact your institution's emergency response team or EH&S immediately.[1][8][12] 4. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.[1] |
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1][8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately.[1][2] If breathing is difficult, seek emergency medical assistance.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound waste.
References
- 1. amherst.edu [amherst.edu]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. shop.neofroxx.com [shop.neofroxx.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. peptide24.store [peptide24.store]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling DLPLTFGGGTK TFA
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide DLPLTFGGGTK TFA. The following procedures are designed to ensure personal safety and proper management of this chemical compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.[1] The trifluoroacetic acid (TFA) salt form necessitates specific precautions due to its corrosive nature.[2][3][4][5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Required to protect against dust particles and splashes of the peptide solution.[1][7] A face shield is recommended in addition to safety goggles when there is a significant splash hazard.[1] |
| Hands | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection.[1] Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[1][7] |
| Respiratory | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.[1][7] |
| General | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment, including a calibrated scale, appropriate solvents, and vortex mixer.
-
Donning PPE: Put on all required PPE as detailed in Table 1.[7]
-
Weighing: If working with the lyophilized powder, perform this step in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation risk.[8]
-
Reconstitution: To dissolve the peptide, slowly add the desired solvent to the vial containing the lyophilized powder.[7] Capping the vial securely before mixing is crucial. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[1]
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container away from light.[1]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[1] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional, local, state, and federal environmental regulations.[1][7]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Segregate solid and liquid waste containing the peptide.
-
Solid Waste: Carefully sweep up any spilled powder, place it in a sealed, labeled bag, and hold for chemical waste disposal.[1] Avoid creating dust.[1] Contaminated consumables such as pipette tips, tubes, and gloves should also be placed in a designated solid chemical waste container.
-
Liquid Waste: Collect all solutions containing the peptide in a clearly labeled, sealed waste container designated for chemical waste.[7] Do not pour peptide solutions down the drain.[7]
-
Container Management: Ensure all waste containers are securely sealed to prevent leakage and are clearly labeled with the contents.[7]
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste.[7]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air and keep them comfortable. If breathing is difficult, seek medical attention.[1][7]
-
Skin Contact: Wash the affected area thoroughly with plenty of water.[1][7] If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes.[1][7] If irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek medical attention.[1][7]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. byjus.com [byjus.com]
- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
